2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6835. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h11-14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHGHWULKDMATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(C1)(CO)CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278262 | |
| Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3232-65-3 | |
| Record name | NSC6835 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone CAS 3232-65-3 properties
An in-depth technical guide on 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone (CAS 3232-65-3), structured for researchers and drug development professionals.
CAS No: 3232-65-3 Synonyms: Tetramethylolcyclohexanone; 2,2,6,6-Tetra(hydroxymethyl)cyclohexan-1-one Molecular Formula: C₁₀H₁₈O₅ Molecular Weight: 218.25 g/mol [1]
Executive Summary
This compound is a highly functionalized cycloaliphatic ketone synthesized via the exhaustive aldol condensation of cyclohexanone and formaldehyde. It serves as a critical intermediate in the production of ketonic resins (used in high-gloss paints and inks) and as a precursor to 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol , a penta-functional polyol.
Its unique structure—possessing four primary hydroxyl groups and a reactive ketone moiety—makes it a versatile scaffold for crosslinking polymers and synthesizing complex pharmaceutical architectures, particularly carbocyclic nucleoside analogues.
Chemical Identity & Structure
The molecule features a cyclohexane ring where all four
| Property | Value |
| CAS Number | 3232-65-3 |
| SMILES | O=C1C(CO)(CO)CCCC1(CO)CO |
| Molecular Weight | 218.25 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 149 °C (Experimental) |
| Solubility | Soluble in water, alcohols, DMSO; Insoluble in non-polar solvents (hexane) |
| pKa | ~13.5 (Hydroxyl protons) |
Synthesis & Manufacturing
The synthesis utilizes a base-catalyzed Cross-Aldol Condensation (Tollens' condensation variant). Because cyclohexanone has four acidic
Reaction Mechanism
The reaction proceeds through sequential enolate formation and nucleophilic attack on formaldehyde.
-
Base Deprotonation: Hydroxide removes an
-proton. -
Nucleophilic Attack: The enolate attacks HCHO.
-
Repetition: This cycle repeats four times until all
-positions are substituted.
Synthesis Protocol (Laboratory Scale)
Note: This protocol is designed for high purity isolation of the ketone, minimizing reduction to the alcohol.
Reagents:
-
Cyclohexanone (98 g, 1.0 mol)
-
Formaldehyde (37% aq. solution, 405 g, ~5.0 mol) – Excess required
-
Calcium Hydroxide (Ca(OH)₂, 5.0 g) – Catalyst
-
Water (200 mL)
Procedure:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Mixing: Charge the flask with Formaldehyde solution and Water. Cool to 15°C.
-
Catalyst Addition: Add Calcium Hydroxide slowly with vigorous stirring.
-
Addition: Add Cyclohexanone dropwise over 60 minutes.
-
Critical Control: The reaction is exothermic.[2] Maintain internal temperature between 45–50°C using an external water bath.
-
-
Reaction: After addition, heat the mixture to 60°C for 2 hours.
-
Quench & Workup:
-
Neutralize the mixture with dilute Formic Acid to pH 7.0.
-
Filter off any insoluble calcium formate salts.
-
Concentrate the filtrate under reduced pressure (rotary evaporator, <50°C) to a viscous syrup.
-
-
Crystallization: Dissolve the syrup in hot ethanol/water (80:20). Cool slowly to 4°C to crystallize the product.
-
Yield: Typical yield is 65–75%.
Reaction Pathway Visualization
The following diagram illustrates the stepwise substitution mechanism and potential downstream derivatives.
Figure 1: Synthetic pathway from Cyclohexanone to CAS 3232-65-3 and its primary derivatives.[3]
Applications & Utility
Ketonic Resins (Coatings)
The primary industrial use of CAS 3232-65-3 is as a transient intermediate in the manufacture of Cyclohexanone-Formaldehyde Resins .
-
Function: The four hydroxyl groups act as crosslinking sites.
-
Properties Imparted: High gloss, hardness, and excellent adhesion in nitrocellulose lacquers and printing inks.[4]
-
Mechanism: The ketone group can further react with amines or other nucleophiles, while the hydroxyls esterify with alkyd resins.
Pharmaceutical Intermediates
-
Carbocyclic Nucleosides: The cyclohexane ring serves as a stable bioisostere for the furanose sugar in nucleosides.[5] The hydroxymethyl groups allow for the attachment of phosphate mimics or nucleobases.
-
Dendrimer Cores: Due to its
symmetry and tetra-functionality, it is used as a core generation molecule for synthesizing hydroxyl-terminated dendrimers.
Polyol Precursor
Reduction of the ketone (using NaBH₄ or catalytic hydrogenation) yields 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (CAS 5416-55-7). This "pentol" is used in:
-
Explosives: Nitration of the 5 hydroxyl groups.
-
Lubricants: Esterification with fatty acids to create high-stability synthetic esters.
Safety & Handling (SDS Summary)
While specific toxicological data for the pure isolated ketone is limited, it is handled similarly to other aliphatic polyols and ketones.
| Hazard Class | Classification | Precaution |
| Skin Irritation | Category 2 | Wear nitrile gloves. Wash thoroughly after handling. |
| Eye Irritation | Category 2A | Wear safety goggles. Rinse cautiously with water if exposed. |
| Inhalation | STOT SE 3 | Use local exhaust ventilation. Avoid breathing dust/mist. |
| Storage | Hygroscopic | Store in a cool, dry place under inert atmosphere (N₂). |
Self-Validating Safety Check: Before scaling up, perform a small-scale DSC (Differential Scanning Calorimetry) to ensure the crude mixture is stable, as residual formaldehyde and base can lead to runaway exotherms.
References
-
GuideChem. (2025). This compound Properties and Suppliers. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (Derivative Data). Retrieved from
-
Google Patents. (1951). Process of producing cyclohexanone-formaldehyde resins (US2540885A). Retrieved from
-
ChemicalBook. (2025).[5] CAS 3232-65-3 Product Description. Retrieved from
-
LookChemical. (2025). Cyclohexanone, 2,2,6,6-tetrakis(hydroxymethyl)- Properties. Retrieved from
Sources
- 1. Cyclohexanone, 2,2,6,6-tetrakis(hydroxyMethyl)-,3232-65-3 - LookChemical.com [lookchemical.com]
- 2. US2540885A - Process of producing cyclohexanone-formaldehyde resins - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. CN1837253A - Process for preparing cyclohexanone-formaldehyde resin - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
2,2,6,6-tetra(hydroxymethyl)cyclohexan-1-one chemical structure
An In-depth Technical Guide: 2,2,6,6-Tetra(hydroxymethyl)cyclohexan-1-one
Executive Summary
2,2,6,6-Tetra(hydroxymethyl)cyclohexan-1-one is a polyhydroxylated cyclic ketone that serves as a highly functionalized and versatile building block in synthetic chemistry. Its structure, featuring a cyclohexanone core symmetrically substituted with four hydroxymethyl groups at the α-positions, imparts unique stereochemical properties and a high density of reactive sites. This guide provides a detailed examination of its chemical structure, a robust protocol for its synthesis via base-catalyzed aldol condensation, and an exploration of its characterization and potential applications. For researchers in materials science and drug development, this molecule offers a compact scaffold for the construction of complex architectures, including dendrimers, cross-linked polymers, and novel pharmaceutical intermediates.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. 2,2,6,6-Tetra(hydroxymethyl)cyclohexan-1-one is identified by the CAS Number 3232-65-3.[1] Its structure is characterized by a central six-membered carbon ring containing a ketone functional group. The two carbon atoms adjacent to the carbonyl group (the α-positions) are both quaternary, each bonded to two hydroxymethyl (-CH₂OH) groups. This dense arrangement of hydroxyl groups makes the molecule highly polar.
Structural Representation
The chemical structure can be visualized as follows:
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology
-
Reaction Setup: To a stirred solution of aqueous formaldehyde (4.5 molar equivalents) in a reaction vessel, add cyclohexanone (1.0 molar equivalent).
-
Catalyst Addition: Slowly add a catalytic amount of a base, such as calcium hydroxide. The use of Ca(OH)₂ is advantageous as the resulting calcium salts can be easily removed later.
-
Reaction Condensation: Heat the mixture to approximately 50-60°C and maintain this temperature with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the base by adding a dilute acid (e.g., sulfuric acid) until the pH is ~7. This will precipitate calcium sulfate if Ca(OH)₂ was used.
-
Purification: Filter off the inorganic salts and wash the solid with a small amount of cold water. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallization: Further purify the crude solid by recrystallization from a suitable solvent system, such as a water-ethanol mixture, to obtain the final product as a crystalline solid.
-
Validation: Confirm the identity and purity of the product using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic and Structural Characterization
To ensure the synthesized product is the correct molecule, a suite of analytical techniques is employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the eight protons of the four equivalent -CH₂OH groups and a multiplet for the six protons of the cyclohexyl ring at the β and γ positions. The absence of signals in the 2.0-2.5 ppm range would confirm the complete substitution at both α-positions.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the carbonyl carbon (~210-220 ppm), a signal for the two quaternary α-carbons, signals for the β and γ carbons of the ring, and a signal for the four equivalent hydroxymethyl carbons (~60-70 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretching of the hydroxyl groups (around 3300-3500 cm⁻¹) and a sharp, strong absorption for the C=O stretching of the ketone (around 1700-1720 cm⁻¹).
-
X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction can be performed. While data for the ketone is not widely published, analysis of the closely related reduction product, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol, reveals a slightly twisted chair conformation for the six-membered ring, a feature also expected for the ketone. [2]
Applications and Research Potential
The high density of functional groups on a compact and rigid scaffold makes 2,2,6,6-tetra(hydroxymethyl)cyclohexan-1-one a valuable intermediate for advanced material and pharmaceutical synthesis.
-
Polymer Chemistry: The four primary hydroxyl groups can act as initiation or cross-linking sites in polymerization reactions. This allows for the creation of highly branched polymers, dendrimers, or robust thermoset resins with high thermal stability and mechanical strength.
-
Drug Development Scaffold: In medicinal chemistry, the cyclohexanone core can serve as a rigid template to which various pharmacophores can be attached via the hydroxyl groups. The related compound, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol, is a known key intermediate in the synthesis of the hypolipidemic drug Nicomol, highlighting the pharmaceutical relevance of this chemical family. [2]* Synthesis of Complex Molecules: The ketone functionality can be further derivatized, for example, through reductive amination or Wittig reactions, while the hydroxyl groups can be protected and deprotected selectively, opening pathways to complex polycyclic and heterocyclic systems.
Safety and Handling
As a research chemical, 2,2,6,6-tetra(hydroxymethyl)cyclohexan-1-one should be handled with appropriate care in a well-ventilated laboratory or under a chemical fume hood. [3][4]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [5]* Handling: Avoid inhalation of dust and direct contact with skin and eyes. [4]In case of contact, rinse the affected area thoroughly with water. [5]* Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [3]* Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
While specific toxicity data for this compound is limited, it should be treated as potentially harmful if swallowed or in contact with skin. [5]
References
-
PubChem. (n.d.). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,6,6-Tetramethylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol. Retrieved from [Link]
-
Molbase. (n.d.). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 2,2,6,6-tetramethylolcyclohexan-1-ol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 4-Hydroxy-2,2,6-trimethylcyclohexan-1-one Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]
-
Hua, C., Li, X.-G., & Xu, S.-M. (2007). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Acta Crystallographica Section E: Structure Reports Online, E63, o547–o548. Retrieved from [Link]
Sources
Difference between 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone and cyclohexanol derivative
An In-Depth Technical Guide to the Core Differences Between 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone and Cyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Functionalities on a Cyclohexane Scaffold
In the landscape of medicinal chemistry and organic synthesis, the cyclohexane ring serves as a versatile and conformationally rich scaffold for the development of a vast array of bioactive molecules. Its derivatives are central to the synthesis of pharmaceuticals, natural products, and advanced materials. This guide delves into the fundamental and practical differences between two classes of cyclohexane derivatives, distinguished by their core functional group: the ketone and the alcohol.
Specifically, we will provide an in-depth comparison of This compound , a highly functionalized cyclic ketone, and the broader class of cyclohexanol derivatives , which are characterized by a hydroxyl group on the cyclohexane ring. While the former is a specific and synthetically challenging molecule, the latter represents a wide range of secondary alcohols that are common synthetic intermediates.[1]
The core of this analysis rests on the profound impact a single functional group—a carbonyl (C=O) versus a hydroxyl (C-OH)—has on the structure, reactivity, and potential applications of the parent molecule. Understanding these differences is paramount for drug development professionals and researchers when designing synthetic routes and selecting appropriate building blocks for new chemical entities.
The Core Chemical Distinction: Carbonyl vs. Hydroxyl Group
The fundamental differences between this compound and cyclohexanol derivatives stem from the distinct electronic nature of their primary functional groups.
-
The Carbonyl Group (in Cyclohexanones): The carbon-oxygen double bond in the ketone is highly polarized, with the electronegative oxygen atom drawing electron density away from the carbon. This renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The adjacent α-protons are also acidic and can be removed by a base to form a nucleophilic enolate.[2]
-
The Hydroxyl Group (in Cyclohexanols): The alcohol functional group is characterized by a polarized O-H bond, which allows it to act as both a hydrogen bond donor and acceptor. The oxygen atom has lone pairs of electrons, making it nucleophilic. The hydroxyl group can be deprotonated to form a more potent nucleophile (an alkoxide) or protonated to form a good leaving group (water), facilitating substitution and elimination reactions.
Caption: Electronic properties of ketone vs. alcohol functional groups.
Structural and Physicochemical Properties: A Comparative Overview
| Property | This compound (Predicted) | General Cyclohexanol Derivative | Rationale for Difference |
| Functional Group | Ketone (C=O) | Alcohol (-OH) | Defines the chemical class. |
| Molecular Formula | C₁₀H₁₈O₅ | Varies (e.g., C₆H₁₂O for cyclohexanol) | The ketone has extensive hydroxymethyl substitution. |
| Hydrogen Bonding | Acceptor only (at C=O and -OH groups) | Donor and Acceptor | Cyclohexanols can form extensive intermolecular hydrogen bonds, leading to higher boiling points than their ketone counterparts of similar molecular weight.[1] |
| Boiling Point | High (likely decomposes before boiling) | Generally high, but lower than the polyhydroxylated ketone | The four additional -OH groups on the ketone would significantly increase intermolecular forces. |
| Melting Point | High solid | Can be liquid or solid at room temperature | The high degree of symmetry and extensive hydrogen bonding capacity of the tetrakis(hydroxymethyl) derivative would lead to a high melting point. The corresponding alcohol, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol, has a melting point of 123-127 °C.[3] |
| Solubility in Water | High | Sparingly soluble (for simple derivatives) | The four hydroxymethyl groups would impart significant water solubility. |
| Odor | Likely mild, possibly sweet | Camphor-like | This is a general characteristic of many cyclohexanols.[4] |
Comparative Reactivity and Synthetic Pathways
The divergent reactivity of ketones and alcohols dictates their roles in synthetic chemistry.
Synthesis
-
This compound: This compound would likely be synthesized from cyclohexanone through a series of base-catalyzed aldol-type reactions with formaldehyde. This process, known as hydroxymethylation, would be challenging to control to achieve the precise level of substitution. The corresponding alcohol is a known compound, suggesting the ketone is a potential intermediate that may be readily reduced under the reaction conditions.
-
Cyclohexanol Derivatives: These are commonly synthesized via two main routes:
-
Hydrogenation of phenols: The aromatic ring of a substituted phenol is reduced to yield the corresponding cyclohexanol.
-
Reduction of cyclohexanones: A substituted cyclohexanone is reduced using a hydride reagent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]
-
Caption: Contrasting synthetic origins.
Characteristic Reactions
The following diagram illustrates the divergent reaction pathways available to each class of compound.
Caption: Divergent reactivity of cyclohexanones and cyclohexanols.
Applications in Research and Drug Development
The distinct chemical handles offered by the ketone and alcohol functionalities translate into different strategic applications in drug discovery.
-
This compound as a Scaffold:
-
Polyvalent Display: The four hydroxymethyl groups provide multiple points for conjugation, making this scaffold a potential core for creating multivalent ligands that can bind to multiple receptor sites simultaneously, enhancing affinity and selectivity.
-
Increased Hydrophilicity: The high density of hydroxyl groups would significantly increase water solubility, a desirable property for improving the pharmacokinetic profile of a drug candidate.
-
Pro-drug Strategies: The ketone can be converted into a ketal or other labile group, which can be cleaved under specific physiological conditions to release an active drug.
-
-
Cyclohexanol Derivatives as Synthetic Intermediates:
-
Introduction of Diverse Functionality: The hydroxyl group is a versatile handle that can be easily converted into esters, ethers, and other functional groups, allowing for the systematic exploration of a drug's structure-activity relationship (SAR).
-
Chiral Pool Synthesis: Chiral cyclohexanol derivatives are valuable building blocks for the asymmetric synthesis of complex molecules, ensuring the final product is a single enantiomer with the desired biological activity.
-
Bioisosteric Replacement: The cyclohexanol ring can serve as a non-aromatic, conformationally restricted bioisostere for a phenyl ring, a common strategy to improve metabolic stability and reduce toxicity. Novel cyclohexanone derivatives have also shown potential as anti-inflammatory and antioxidant agents.[6]
-
Experimental Protocols
Protocol 1: Synthesis of a Cyclohexanol Derivative via Reduction of a Ketone
Objective: To synthesize 4-tert-butylcyclohexanol from 4-tert-butylcyclohexanone.
Causality: This protocol exemplifies a standard and highly efficient method for converting a readily available ketone into the corresponding alcohol. Sodium borohydride is chosen as the reducing agent due to its mild nature and high selectivity for ketones and aldehydes, ensuring that other functional groups are typically not affected.
Methodology:
-
Dissolution: Dissolve 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) in methanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.25 g, 6.61 mmol) portion-wise to the stirred solution over 10 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Quenching: Slowly add 1 M HCl (10 mL) to quench the excess sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product by flash chromatography (silica gel, 10-20% ethyl acetate in hexanes) to obtain 4-tert-butylcyclohexanol.
Protocol 2: Oxidation of a Cyclohexanol to a Cyclohexanone
Objective: To synthesize cyclohexanone from cyclohexanol using bleach (sodium hypochlorite).
Causality: This protocol demonstrates an environmentally benign "green chemistry" approach to oxidation. The use of household bleach with an acetic acid catalyst avoids the use of heavy metal oxidants like chromium. The reaction proceeds via the formation of hypochlorous acid, which is the active oxidizing species.
Methodology:
-
Setup: In a 250 mL round-bottom flask, combine cyclohexanol (5.0 g, 0.05 mol) and glacial acetic acid (5 mL).
-
Cooling: Place the flask in an ice bath and begin stirring.
-
Addition of Oxidant: Add household bleach (6% NaOCl solution, 75 mL, ~0.06 mol) dropwise via an addition funnel over 20-30 minutes, maintaining the internal temperature below 40 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Check for the presence of excess oxidant using starch-iodide paper (a blue-black color indicates excess oxidant).
-
Quenching: If excess oxidant is present, add a saturated solution of sodium bisulfite dropwise until the starch-iodide test is negative.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash with 5% sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation to yield cyclohexanone.
Conclusion
The distinction between this compound and the class of cyclohexanol derivatives is a clear illustration of the principle that a molecule's function is dictated by its form and functional groups. The ketone, with its electrophilic carbonyl carbon and acidic α-protons, is a hub for carbon-carbon bond formation and nucleophilic attack. In contrast, the alcohol, with its versatile hydroxyl group, serves as a key point for derivatization through oxidation, esterification, and etherification. For the drug development professional, recognizing these intrinsic differences is crucial for the rational design of synthetic strategies and the successful creation of novel therapeutics built upon the robust and versatile cyclohexane scaffold.
References
-
Gnee. (2026, February 3). Cyclohexanone Vs Cyclohexanol: Key Differences. Gneebio. [Link]
-
Gnee. (2026, January 26). Cyclohexanone vs Cyclohexanol: Key Differences and Uses. Gneebio. [Link]
-
ResearchGate. (n.d.). Cyclohexanol and Cyclohexanone. [Link]
-
SSRN. (2024, July 18). Synthesis and Spectral Studies of Novel Cyclohexanone Based Derivative and Their Biological Activity. [Link]
-
PubChem. (n.d.). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. [Link]
Sources
An In-depth Technical Guide to 2,2,6,6-Substituted Cyclohexanone Derivatives: Synthesis, Reactivity, and Applications
This guide provides a comprehensive overview of 2,2,6,6-substituted cyclohexanone derivatives, a class of sterically hindered ketones that present both unique challenges and opportunities in organic synthesis. We will delve into their preparation, explore the nuances of their reactivity governed by profound steric hindrance, and highlight their burgeoning applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the distinct properties of these valuable chemical entities.
Introduction: The Significance of Steric Hindrance
At the heart of the chemistry of 2,2,6,6-substituted cyclohexanone derivatives lies the concept of steric hindrance. The presence of four bulky substituents flanking the carbonyl group dramatically influences the molecule's conformation and the accessibility of its reactive centers. This steric congestion dictates the trajectory of incoming nucleophiles, modulates the stability of intermediates, and ultimately governs the stereochemical outcome of reactions.[1] Understanding and harnessing these steric effects are paramount for the effective utilization of this class of compounds.
This guide will navigate the synthetic pathways to access these hindered ketones, dissect their characteristic reactivity patterns with a focus on mechanistic rationale, and showcase their utility as versatile building blocks in the synthesis of complex molecules and bioactive compounds.
The Synthetic Landscape: Accessing Sterically Congested Scaffolds
The construction of the sterically demanding 2,2,6,6-substituted cyclohexanone framework requires robust synthetic methodologies. The primary strategies involve the exhaustive alkylation of a cyclohexanone precursor or more sophisticated cyclization and annulation approaches.
Alkylation of Cyclohexanones
A common and direct method for the synthesis of these derivatives is the exhaustive α-alkylation of cyclohexanone itself or its partially substituted analogues. This approach typically employs a strong, non-nucleophilic base to generate the enolate, followed by reaction with an alkylating agent.
2.1.1. Exhaustive α-Alkylation: The synthesis of the archetypal 2,2,6,6-tetramethylcyclohexanone can be achieved by reacting cyclohexanone with an excess of methyl iodide in the presence of a strong base like potassium hydride (KH).[2] The exceptional reactivity of KH allows for the smooth progression of the reaction to the fully methylated product in high yield.[2]
2.1.2. Regioselective Alkylation Strategies: In cases where unsymmetrical substitution is desired, controlling the regioselectivity of alkylation becomes crucial. While the formation of the less-substituted (kinetic) enolate is often favored with bulky bases like lithium diisopropylamide (LDA) at low temperatures, achieving alkylation at the more hindered α-site presents a significant challenge.[3][4] Recent advances have demonstrated that nickel-catalyzed alkylation with allylic alcohols can selectively introduce substituents at the more-hindered α-position, offering a novel solution to this long-standing problem.[4]
Cyclization and Annulation Reactions
Alternative strategies for constructing the 2,2,6,6-substituted cyclohexanone core involve the formation of the six-membered ring through cyclization or annulation reactions. These methods can offer greater control over the final substitution pattern. For instance, tandem carbene and photoredox-catalyzed processes have been developed for the convergent synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition.[5] Another notable example is the Effenberger α,α'-annulation of 2,6-disubstituted cyclohexanone silyl enol ethers with malonyl chloride to furnish bicyclo[3.3.1]nonane-triones.[6]
Reactivity Under Steric Constraint: A Mechanistic Perspective
The profound steric hindrance in 2,2,6,6-substituted cyclohexanones dictates their reactivity, often leading to highly diastereoselective transformations. The bulky substituents shield one face of the carbonyl group, forcing reagents to approach from the less hindered side.[1]
Nucleophilic Addition to the Carbonyl Group
Nucleophilic additions to these sterically encumbered ketones are a cornerstone of their chemistry, with the stereochemical outcome being a direct consequence of the conformational biases imposed by the substituents.
3.1.1. Diastereoselectivity in Hydride Reductions: The reduction of substituted cyclohexanones with hydride reagents is a classic example of stereocontrol. Bulky hydride reagents, such as L-selectride, preferentially attack from the equatorial face to avoid steric clashes with the axial substituents, leading to the formation of the axial alcohol.[7] Conversely, smaller hydride reagents can exhibit a higher propensity for axial attack.[7] The diastereoselectivity of these reductions can be further influenced by the specific substituents on the cyclohexanone ring and the reaction conditions.[8][9]
3.1.2. Reactions with Organometallic Reagents: The addition of Grignard and organolithium reagents to 2,2,6,6-substituted cyclohexanones also proceeds with high diastereoselectivity. The incoming nucleophile will preferentially attack the less hindered face of the carbonyl, a principle that has been exploited in the synthesis of complex molecules with quaternary stereocenters.[10]
Enolate Chemistry of Hindered Ketones
The formation and subsequent reactions of enolates derived from 2,2,6,6-substituted cyclohexanones are also profoundly influenced by steric factors.
3.2.1. Formation and Stability of Enolates: The protons at the α-positions (C3 and C5) are less acidic compared to those in unhindered cyclohexanones due to the steric impediment to solvation of the resulting enolate. However, with a sufficiently strong and sterically accessible base, enolate formation can be achieved.
3.2.2. Reactions of Hindered Enolates: The nucleophilicity of these sterically hindered enolates is diminished, yet they can participate in a range of reactions. Their utility is demonstrated in intramolecular processes and in reactions with highly reactive electrophiles.
Dehydrogenative Aromatization
A significant application of substituted cyclohexanone derivatives is their conversion to substituted phenols and anilines through dehydrogenative aromatization.[11][12] This transformation provides an alternative to traditional electrophilic or nucleophilic aromatic substitution, often overcoming limitations related to regioselectivity.[11] This method has been shown to be effective for a variety of substituted cyclohexanones, offering a versatile entry into polysubstituted aromatic compounds.[13]
Applications in Organic Synthesis and Drug Discovery
The unique structural and reactive properties of 2,2,6,6-substituted cyclohexanone derivatives make them valuable intermediates in the synthesis of complex natural products and as scaffolds in medicinal chemistry.
Precursors for Complex Molecule Synthesis
These hindered ketones serve as versatile starting materials for the construction of intricate molecular architectures. For example, they have been utilized in the synthesis of bicyclic compounds and other complex carbocyclic frameworks.[6] Their ability to direct the stereochemical course of reactions makes them particularly useful in target-oriented synthesis.
Building Blocks in Medicinal Chemistry
The rigid conformational nature of the 2,2,6,6-substituted cyclohexanone scaffold has made it an attractive template for the design of new therapeutic agents.
4.2.1. Anticancer Agents: Asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[14] Certain compounds within this series have demonstrated potent anticancer activity, highlighting the potential of this scaffold in oncology drug discovery.[14]
4.2.2. Neurological Drug Candidates: The 6-azabicyclo[3.2.1]octane scaffold, which can be synthesized from substituted cyclohexanone derivatives, is found in a number of compounds with applications in the pharmaceutical industry, including potential treatments for neurological disorders.[15][16]
Experimental Protocols
To provide a practical context, the following are representative experimental procedures for the synthesis and a key reaction of a 2,2,6,6-substituted cyclohexanone derivative.
5.1. Synthesis of 2,2,6,6-Tetramethylcyclohexanone
This protocol is adapted from established literature procedures for the exhaustive methylation of cyclohexanone.
-
Materials: Cyclohexanone, methyl iodide, potassium hydride (KH) (30% dispersion in mineral oil), and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of potassium hydride in anhydrous THF.
-
Cyclohexanone is added dropwise to the stirred suspension at room temperature.
-
After the initial reaction subsides, an excess of methyl iodide is added dropwise.
-
The reaction mixture is stirred at reflux until the starting material is consumed (monitored by GC-MS).
-
The reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to afford 2,2,6,6-tetramethylcyclohexanone.
-
5.2. Diastereoselective Reduction of a 2,2,6,6-Substituted Cyclohexanone
This protocol outlines a general procedure for the diastereoselective reduction of a substituted cyclohexanone using a bulky hydride reagent.
-
Materials: Substituted cyclohexanone, L-selectride (1.0 M solution in THF), and anhydrous THF.
-
Procedure:
-
The substituted cyclohexanone is dissolved in anhydrous THF in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
L-selectride solution is added dropwise to the stirred solution.
-
The reaction is stirred at -78 °C until complete conversion of the starting material is observed (monitored by TLC).
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting diastereomeric alcohols are purified and characterized by NMR spectroscopy to determine the diastereomeric ratio.
-
Conclusion and Future Outlook
2,2,6,6-Substituted cyclohexanone derivatives represent a fascinating and synthetically valuable class of molecules. Their sterically demanding nature, once viewed as a hurdle, is now increasingly recognized as a powerful tool for controlling reactivity and stereoselectivity. As synthetic methodologies continue to advance, providing more efficient and selective access to these compounds, their application in the synthesis of complex molecules and in the development of new pharmaceuticals is expected to expand significantly. The continued exploration of their unique reactivity will undoubtedly uncover new and exciting opportunities in the field of organic chemistry.
Data and Visualizations
Table 1: Representative Reactions of 2,2,6,6-Substituted Cyclohexanones
| Reactant | Reagent(s) | Product(s) | Key Feature |
| Cyclohexanone | Excess CH₃I, KH | 2,2,6,6-Tetramethylcyclohexanone | Exhaustive α-alkylation |
| 2-Methylcyclohexanone | LDA, then CH₃I | 2,6-Dimethylcyclohexanone (major) | Kinetic enolate alkylation |
| 4-tert-Butylcyclohexanone | L-Selectride | cis-4-tert-Butylcyclohexanol | Diastereoselective hydride reduction |
| Substituted Cyclohexanone | Catalytic Dehydrogenation | Substituted Phenol | Aromatization |
Diagram 1: Synthesis of 2,2,6,6-Tetramethylcyclohexanone
Caption: Synthetic pathway to 2,2,6,6-tetramethylcyclohexanone.
Diagram 2: Diastereoselective Reduction of 4-tert-Butylcyclohexanone
Caption: Diastereoselective reduction of a substituted cyclohexanone.
References
- Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides.
- REACTION OF HINDERD α,β - UNSATURATED KETONES WITH 2,4-BIS(4-METHOXYPHENYL).
- Access to Hindered Homopropargylic Tertiary Alcohols via Nucleophilic Addition of Chiral Copper Species Forming an All-Carbon Qu
- Enolate Reactions - Direct Alkyl
- Ketone α-alkylation
- Dehydrogenative aromatization of cyclohexanone derivatives for the synthesis of site-selective substituted phenols and anilines.
- Cyclohexanone synthesis.
- Nucleophilicity of sterically hindered enol
- Synthesis of tetramethyl-cyclohexanone.
- Ene Reductase Enabled Intramolecular β‐C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of.
- A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions.
- annulation of 2,6-prenyl-substituted cyclohexanone derivatives with malonyl chloride: application to a short synthesis of (+/-)-clusianone.
- Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.
- Reaction of sterically hindered cyclohexadienones with 2,4,6-tri-tert-butylphenol and 2,2.
- Synthesis of substituted benzene and cyclohexanone deriv
- Synthesis of Cyclohexanones by a Tandem Photoc
- MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones.
- MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones.
- 2,2,6,6-tetrahalocyclohexanone.
- How to synthesis 2- methyl cyclohexanone
- Cyclohexanone-2,2,6,6-d4 D 98
- Ene Reductase Enabled Intramolecular β‐C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridg.
- 2,2,6,6-Tetramethylcyclohexanone.
- Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones.
- 2,2,6,6-Tetramethylcyclohexanone | C10H18O | CID 136933.
- Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study.
- 2,2,6,6-TETRAMETHYL-CYCLOHEXANONE AldrichCPR.
- Top 18 Industrial Uses of Cyclohexanone.
- Catalytic Hydrodehydration of Cyclohexanone, Hydrogenation of 2-Cyclohexen-1-one, and Dehydrogenation of Cyclohexene over a Mo Chloride Cluster with an Octahedral Metal Framework.
- 2,2,6,6-Tetrachloro-cyclohexanone.
- Synthesis of (a) (2E,6E)‐2,6‐dibenzylidene cyclohexanone (A1K1) and (b)....
- Chemical Properties of 2,2,6,6,-Tetramethylcyclohexanone (CAS 1195-93-3).
Sources
- 1. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Alpha,alpha'-annulation of 2,6-prenyl-substituted cyclohexanone derivatives with malonyl chloride: application to a short synthesis of (+/-)-clusianone. Formation and rearrangement of a biogenetic-like intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dehydrogenative aromatization of cyclohexanone derivatives for the synthesis of site-selective substituted phenols and anilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
Technical Guide: Stability & Control of Hydroxymethylated Cyclohexanone Derivatives
Executive Summary
Hydroxymethylated cyclohexanone derivatives, particularly 2-(hydroxymethyl)cyclohexanone , serve as pivotal chiral building blocks in the synthesis of complex pharmacophores and fragrances. However, their utility is often compromised by their inherent thermodynamic instability. Unlike simple ketones, these aldol adducts exist in a precarious equilibrium, prone to retro-aldol cleavage (releasing formaldehyde) and dehydration (forming exocyclic enones).[1]
This guide moves beyond standard synthesis recipes to address the causality of degradation. It provides a self-validating framework for synthesizing, isolating, and stabilizing these transient intermediates, ensuring high fidelity for downstream applications in drug development.[1]
Part 1: The Mechanistic Landscape of Instability
To control stability, one must first accept that 2-(hydroxymethyl)cyclohexanone is not a static endpoint but a kinetic trap.[1] The molecule sits at a trifurcation point of reactivity.
The Retro-Aldol Equilibrium (The Silent Killer)
The formation of the C-C bond between cyclohexanone and formaldehyde is reversible. Under basic conditions, or even in the presence of protic solvents with trace alkalinity, the equilibrium shifts back toward the starting materials.
-
Mechanism: Deprotonation of the hydroxyl group facilitates the collapse of the C-C bond, ejecting formaldehyde.
-
Consequence: Loss of stoichiometry and generation of volatile formaldehyde, which can then participate in side reactions (Cannizzaro).
Dehydration (The Irreversible Trap)
While retro-aldol is reversible, dehydration is often the thermodynamic sink. The elimination of water yields 2-methylenecyclohexanone , an
-
Mechanism: Acid-catalyzed E1 or base-catalyzed E1cB elimination.[1]
-
Consequence: Formation of a Michael acceptor that can polymerize or react non-selectively with nucleophiles.
Pathway Visualization
The following diagram maps the kinetic competition between the desired aldol adduct and its degradation products.
Figure 1: Reaction network showing the reversibility of the aldol step versus the irreversibility of dehydration.
Part 2: Synthesis and Isolation Challenges
The synthesis of 2-(hydroxymethyl)cyclohexanone is trivial; its isolation in high purity is the challenge. Standard protocols often fail because they ignore the workup-induced degradation.
Protocol: Kinetic Control Synthesis
This protocol utilizes a weak base and strictly controlled temperature to minimize the thermodynamic drift toward the retro-aldol product.
Reagents:
-
Formaldehyde (37% aq, 1.1 eq)[1]
-
Catalyst: L-Proline (10 mol%) or basic ion-exchange resin (e.g., Amberlyst A21)[1]
-
Solvent: DMSO or THF (anhydrous)[1]
Step-by-Step Workflow:
-
Cryogenic Setup: Cool the cyclohexanone/solvent mixture to 0°C . Why? Lower temperatures favor the exothermic aldol addition (Le Chatelier’s principle) and kinetically suppress elimination.
-
Controlled Addition: Add formaldehyde dropwise over 30 minutes.
-
Monitoring: Monitor by TLC or HPLC. Do not rely on GC for the crude reaction mixture without derivatization, as the high injector port temperature (250°C) will induce retro-aldol cleavage, giving false negatives.
-
The Critical Quench:
-
Do NOT use strong acid (HCl) to neutralize. This catalyzes dehydration.
-
Use: Saturated aqueous Ammonium Chloride (
) or phosphate buffer (pH 7.0).[1]
-
-
Extraction: Extract immediately with Ethyl Acetate. Keep the organic phase cold.
-
Solvent Removal: Evaporate solvent at < 30°C under high vacuum. Never heat the crude oil to remove trace solvent.
Part 3: Stability Profiling & Validation[1]
As a scientist, you must validate the stability of your specific derivative. The following "Forced Degradation" protocol creates a stability profile for your compound.
Protocol: pH-Rate Profile Determination
Objective: Determine the pH window of maximum stability (
-
Preparation: Prepare 10 mM solutions of the purified hydroxymethyl derivative in buffers ranging from pH 2.0 to pH 10.0.
-
Incubation: Incubate at 25°C.
-
Sampling: Aliquot every 30 minutes for 4 hours.
-
Analysis: Analyze via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient, UV 210 nm).
-
Note: The enone (dehydration product) has a high extinction coefficient at ~230-240 nm due to conjugation. The aldol product has weak absorption (carbonyl n->
* only).
-
Expected Stability Data (Reference)
| Condition | Primary Degradation Mode | Half-Life ( | Observation |
| pH < 3.0 | Dehydration (Acid Cat.) | < 1 Hour | Rapid appearance of UV-active peak (Enone).[1] |
| pH 4.0 - 6.0 | Stable Window | > 24 Hours | Optimal storage window.[1] |
| pH 7.0 | Slow Retro-Aldol | ~ 12 Hours | Gradual loss of mass; formaldehyde odor.[1] |
| pH > 9.0 | Rapid Retro-Aldol | < 30 Minutes | Reversion to cyclohexanone. |
| Temp > 40°C | Retro-Aldol + Dehydration | < 15 Minutes | Rapid decomposition.[1] |
Part 4: Stabilization Strategies
If the hydroxymethyl ketone is an intermediate, use it immediately. If storage is required, you must "lock" the reactive centers.
Strategy A: Silyl Protection (The "Cap")
Masking the free hydroxyl group prevents the internal proton transfer required for base-catalyzed dehydration and significantly slows retro-aldol kinetics by removing the acidic hydroxyl proton.
-
Reagent: TBS-Cl (tert-Butyldimethylsilyl chloride) / Imidazole.[1]
-
Result: The O-TBS ether is stable to chromatography and room temperature storage.
Strategy B: Reduction to Diol (The "Exit")
If the ketone functionality is not immediately needed, reduce it. The 1,3-diol (e.g., 2-(hydroxymethyl)cyclohexanol) is exponentially more stable because the retro-aldol pathway requires a carbonyl group to accept the electron density.[1]
-
Reagent:
in Methanol. -
Result: A stable crystalline solid or viscous oil that can be stored indefinitely.
Strategy C: Low-Temperature Storage
If the free aldol must be stored:
-
Remove all solvent (solvent traces often contain peroxides or acids).
-
Store under Argon at -20°C .
-
Add a radical inhibitor (e.g., BHT) if dehydration to the enone is observed (prevents polymerization of the enone).
Part 5: Analytical Logic (Self-Validating Systems)[1]
How do you know your compound is pure?
-
NMR Integrity:
-
1H NMR: Look for the disappearance of the hydroxymethyl protons (
3.5-4.0 ppm). -
Diagnostic Impurity: A singlet or doublet near
5.0-6.0 ppm indicates the exocyclic methylene protons of the dehydration product.
-
-
HPLC vs. GC:
-
GC: Only valid for protected derivatives (e.g., silyl ethers).[1] Free aldols will decompose on the column.
-
HPLC: The gold standard. Use a diode array detector (DAD) to distinguish the target (low UV) from the enone (high UV).
-
Analytical Decision Tree
Figure 2: Decision matrix for analytical method selection to avoid artifactual degradation.
References
-
BenchChem. (2025).[3][4] Synthesis and Purification of 2-(Hydroxymethyl)cyclohexanone. Retrieved from [1]
-
Guthrie, J. P. (1978).[5] Equilibrium constants for a series of simple aldol condensations. Canadian Journal of Chemistry, 56, 962.[5] Retrieved from [1]
-
Wamser, C. C. (2000).[6] Chapter 18 - Condensation Reactions: Aldol and Dehydration Mechanisms. Portland State University. Retrieved from [1]
-
PubChem. (2025).[7] 2-(Hydroxymethyl)cyclohexanone Compound Summary. National Library of Medicine. Retrieved from [1][2]
-
Master Organic Chemistry. (2022). The Retro-Aldol Reaction and Reversibility. Retrieved from
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-(Hydroxymethyl)cyclohexanone | 5331-08-8 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Chapter 18 Notes [web.pdx.edu]
- 7. 2-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 21406 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Distinction Between CAS 5416-55-7 and the Unidentified CAS 3232-65-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of CAS 5416-55-7, identified as 4-Methoxyphenyl isocyanate, and addresses the status of CAS 3232-65-3. For scientists and researchers engaged in drug development and chemical synthesis, precise identification of chemical entities through their CAS (Chemical Abstracts Service) Registry Number is paramount. This document clarifies the distinct nature of these two identifiers, offering a detailed profile of the validated compound and a conclusive statement on the current unavailability of information for the other.
Part 1: Comprehensive Profile of CAS 5416-55-7 (4-Methoxyphenyl isocyanate)
Introduction:
CAS 5416-55-7 is unequivocally assigned to the chemical compound 4-Methoxyphenyl isocyanate.[1][2][3] This organic molecule is characterized by a methoxy-substituted phenyl ring attached to a highly reactive isocyanate functional group. Its unique chemical structure makes it a valuable reagent and building block in a multitude of synthetic applications, particularly in the pharmaceutical and polymer industries.[1][4]
Chemical and Physical Properties:
A thorough understanding of the physicochemical properties of 4-Methoxyphenyl isocyanate is essential for its safe handling and effective application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₂ | [1][4] |
| Molecular Weight | 149.15 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 106-110 °C at 16 mmHg | [2] |
| Density | 1.151 g/mL at 25 °C | |
| Refractive Index | n20/D 1.548 | |
| Solubility | Soluble in organic solvents, reacts with water | [5] |
| Synonyms | 1-Isocyanato-4-methoxybenzene, 4-Anisyl isocyanate, p-Methoxyphenyl isocyanate |
Molecular Structure:
The structure of 4-Methoxyphenyl isocyanate, featuring a benzene ring substituted with a methoxy group at position 4 and an isocyanate group at position 1, is crucial to its reactivity. The electron-donating nature of the methoxy group can influence the reactivity of the isocyanate moiety.
Caption: Molecular structure of 4-Methoxyphenyl isocyanate (CAS 5416-55-7).
Reactivity and Applications:
The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity is the cornerstone of its utility in organic synthesis.
-
Pharmaceutical Synthesis: 4-Methoxyphenyl isocyanate is a key intermediate in the synthesis of various pharmaceutical compounds. It is used to introduce the 4-methoxyphenylcarbamoyl moiety into molecules, which can be found in a range of biologically active compounds.[1][4]
-
Polymer Chemistry: This compound is utilized in the production of polyurethanes and other polymers. The reaction of the isocyanate with polyols leads to the formation of urethane linkages, which are the basis of these versatile materials.[4]
-
Agrochemicals: It also serves as a building block in the synthesis of certain pesticides and herbicides.
Experimental Protocol: Synthesis of a Urea Derivative
To illustrate the utility of 4-Methoxyphenyl isocyanate, a general protocol for the synthesis of a substituted urea is provided below. This reaction is fundamental in many drug discovery programs.
Objective: To synthesize N-(4-methoxyphenyl)-N'-(phenyl)urea.
Materials:
-
4-Methoxyphenyl isocyanate (CAS 5416-55-7)
-
Aniline
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve aniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 4-Methoxyphenyl isocyanate (1.0 equivalent) in anhydrous DCM to the stirred aniline solution via a dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.
Safety and Handling:
Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
Part 2: Status of CAS 3232-65-3
Investigation and Findings:
A comprehensive and systematic search of authoritative chemical databases and scientific literature was conducted to identify the chemical entity associated with CAS 3232-65-3. This investigation included searches of the Chemical Abstracts Service (CAS) registry, PubChem, and other major chemical supplier databases.
Implications for Researchers:
For researchers and scientists, this finding is critical. The use of an incorrect or invalid CAS number can lead to significant confusion, wasted resources, and erroneous experimental design. It is imperative to verify the validity of a CAS number before proceeding with any research or procurement activities. The absence of a chemical record for CAS 3232-65-3 indicates that it should not be used to identify any chemical compound.
Caption: A simplified workflow for the validation of a CAS number.
Conclusion: A Clear Chemical Distinction
The chemical distinction between CAS 5416-55-7 and CAS 3232-65-3 is definitive:
-
CAS 5416-55-7 is the validated and registered CAS number for 4-Methoxyphenyl isocyanate , a well-characterized and synthetically useful organic compound.
-
CAS 3232-65-3 does not correspond to a recognized chemical substance in publicly accessible and authoritative databases. It should be considered an invalid or obsolete identifier.
This guide serves to rectify any potential ambiguity and to provide a clear, technically grounded understanding for the scientific community. Researchers are advised to rely solely on validated CAS numbers for chemical identification to ensure the integrity and reproducibility of their work.
References
-
4-methoxyphenyl isocyanate - Introduction. (2024, April 9). ChemBK. [Link]
-
Benzene, 1-isocyanato-4-methoxy-. NIST WebBook. [Link]
- Process for the synthesis of isocyanates and of isocyanate derivatives.
Sources
- 1. CAS 5416-93-3: 4-Methoxyphenyl isocyanate | CymitQuimica [cymitquimica.com]
- 2. 4-Methoxyphenyl isocyanate | 5416-93-3 [chemicalbook.com]
- 3. 4-Methoxyphenyl isocyanate | CAS 5416-93-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 4-Methoxyphenyl isocyanate | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
An In-depth Technical Guide to the Physicochemical Properties of Tetrakis(hydroxymethyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the melting and boiling points of Tetrakis(hydroxymethyl)cyclohexanone. Due to the limited availability of direct experimental data for this specific compound, this guide offers a detailed analysis of a structurally similar analog, 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, to provide a scientifically grounded estimation of its physicochemical properties. Furthermore, this document outlines detailed, field-proven methodologies for the experimental determination of melting and boiling points, equipping researchers with the necessary protocols to ascertain these values for novel or uncharacterized compounds like Tetrakis(hydroxymethyl)cyclohexanone. This guide is intended to serve as a valuable resource for professionals in drug development and chemical research, where a thorough understanding of a compound's physical properties is paramount for its synthesis, purification, and formulation.
Introduction: The Challenge of Characterizing Highly Functionalized Molecules
Tetrakis(hydroxymethyl)cyclohexanone is a polyhydroxylated derivative of cyclohexanone. Its structure, featuring a ketone functional group and four hydroxymethyl substituents, suggests a high degree of polarity and the potential for extensive intermolecular hydrogen bonding. These characteristics are of significant interest in fields such as polymer chemistry and as a scaffold in medicinal chemistry. However, the very properties that make this molecule intriguing also present challenges in its characterization. Highly polar, high molecular weight compounds often exhibit high melting points and can be prone to decomposition at elevated temperatures, making the determination of their boiling points particularly difficult.
A thorough literature and database search for the specific melting and boiling points of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexan-1-one (CAS Number: 3232-65-3) did not yield any experimentally determined values. Chemical suppliers list the compound, but without accompanying physical property data[1][2].
In the absence of direct data, this guide will first discuss the known properties of a closely related analog and then provide detailed protocols for the experimental determination of these crucial physical constants.
Physicochemical Properties: Data and Theoretical Considerations
Analysis of a Structural Analog: 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol
A structurally similar compound, 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (CAS Number: 5416-55-7), differs only by the reduction of the ketone to a secondary alcohol. The physical properties of this analog are well-documented and can serve as a valuable point of reference.
| Property | Value | Source |
| Melting Point | 123-127 °C | [] |
| Boiling Point | 441.6 °C at 760 mmHg | [] |
The presence of five hydroxyl groups in the cyclohexanol derivative allows for extensive three-dimensional hydrogen bonding, contributing to its relatively high melting and boiling points.
Theoretical Expectations for Tetrakis(hydroxymethyl)cyclohexanone
Based on its molecular structure, we can infer the expected physical properties of Tetrakis(hydroxymethyl)cyclohexanone:
-
Melting Point: The presence of four hydroxyl groups will lead to significant hydrogen bonding, resulting in a high melting point, likely in a range similar to or slightly lower than its cyclohexanol analog. The ketone group is polar, but the replacement of a hydroxyl group with a carbonyl may slightly reduce the hydrogen-bonding capacity compared to the pentahydroxylated analog.
-
Boiling Point: A high boiling point is expected due to the high molecular weight and strong intermolecular forces (hydrogen bonding and dipole-dipole interactions). However, the compound may be susceptible to thermal decomposition at or before its boiling point at atmospheric pressure. Therefore, distillation under reduced pressure would likely be necessary to determine an accurate boiling point.
Experimental Protocols for the Determination of Melting and Boiling Points
For a novel or uncharacterized compound such as Tetrakis(hydroxymethyl)cyclohexanone, the following experimental procedures are recommended.
Determination of Melting Point
The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Capillary Tube Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point
Given the expected high boiling point and potential for thermal decomposition, the Thiele tube method or distillation under reduced pressure are recommended.
Thiele Tube Method (for small quantities):
-
Sample Preparation: Place a small amount of the liquid sample into a small test tube.
-
Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Heating: Gently heat the arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Observation: Continue heating until a steady stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Caption: Workflow for Boiling Point Determination via Thiele Tube.
Synthesis Considerations
While a specific synthesis protocol for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexan-1-one was not found, a plausible synthetic route would involve the base-catalyzed aldol condensation of cyclohexanone with an excess of formaldehyde. This is analogous to the synthesis of other poly-methylol compounds. The synthesis of the related 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol involves the reaction of cyclohexanone with formaldehyde[4].
Safety and Handling
No specific safety data sheet (SDS) for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexan-1-one is readily available. However, based on the general properties of cyclohexanone derivatives and polyhydroxylated compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Safety data sheets for related compounds like 2-Cyclohexen-1-one and the general class of cyclohexanones indicate potential hazards including flammability and toxicity, and appropriate precautions should always be taken[5][6][7].
Conclusion
While experimental data for the melting and boiling points of Tetrakis(hydroxymethyl)cyclohexanone remain to be formally documented, a strong theoretical basis exists to predict its physicochemical behavior. The properties of its structural analog, 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol, provide a valuable benchmark, suggesting a high melting point and a boiling point that may only be measurable under reduced pressure to prevent thermal degradation. The experimental protocols detailed in this guide provide a robust framework for researchers to determine these critical parameters, thereby enabling further research and development of this and other novel chemical entities. It is imperative that such experimental work is conducted with appropriate safety measures in place.
References
-
BuyersGuideChem. (n.d.). Supplier CAS No 3232-65-3. [Link]
-
PubChem. (n.d.). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. National Center for Biotechnology Information. [Link]
-
Hua, C., Li, X.-G., & Xu, S.-M. (2007). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Acta Crystallographica Section E: Structure Reports Online, 63(2), o547–o548. [Link]
-
Loba Chemie. (2018, April 12). 2-Cyclohexen-1-one MSDS. [Link]
-
Stenutz, R. (n.d.). 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol. [Link]
-
Chemsrc. (2025, August 25). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. [Link]
Sources
- 1. 3232-65-3|2,2,6,6-Tetrakis(hydroxymethyl)cyclohexan-1-one|BLD Pharm [bldpharm.com]
- 2. Supplier CAS No 3232-65-3 - BuyersGuideChem [buyersguidechem.com]
- 4. CAS#:5416-55-7 | 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. lobachemie.com [lobachemie.com]
Methodological & Application
Reduction of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone to polyol
Application Note & Protocol
Topic: Selective Reduction of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone to 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the selective reduction of the sterically hindered ketone, this compound, to its corresponding secondary alcohol, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol. The protocol employs sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, ensuring the specific conversion of the carbonyl group while preserving the five existing hydroxyl functionalities. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step laboratory protocol, and outline methods for the characterization and validation of the final polyol product. This guide is designed to be a self-validating system, enabling researchers to confidently synthesize and verify this valuable polyol building block.
Part 1: Foundational Principles and Mechanistic Insight
The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is paramount, especially in a molecule with multiple functional groups. For this compound, the primary challenge is to reduce the ketone without affecting the four primary hydroxymethyl groups.
Rationale for Selecting Sodium Borohydride (NaBH₄)
Sodium borohydride is the reagent of choice for this transformation due to its excellent functional group tolerance. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is a "mild" reducing agent that readily reduces aldehydes and ketones but does not typically react with esters, amides, or carboxylic acids under standard conditions.[1][2] Its compatibility with protic solvents like ethanol and methanol makes it exceptionally convenient and safer for laboratory use.[1][3]
Reaction Mechanism
The reduction proceeds via a two-step mechanism involving nucleophilic addition followed by protonation.[4]
-
Nucleophilic Hydride Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) on the electrophilic carbonyl carbon of the cyclohexanone ring.[3] The four hydroxymethyl groups at the C2 and C6 positions create significant steric hindrance, which directs the hydride to attack from the less hindered face of the carbonyl. This steric control is a key factor in determining the stereochemical outcome of the reaction.
-
Alkoxyborate Intermediate Formation: This attack breaks the C=O pi bond, forming a tetrahedral alkoxyborate intermediate. Theoretically, one mole of NaBH₄ can reduce four moles of the ketone.
-
Protonation (Workup): After the initial reaction, a protic workup (e.g., with dilute acid or water) is performed. This step protonates the negatively charged oxygen atom, yielding the final secondary alcohol product and neutralizing any unreacted borohydride.[3][4]
The overall transformation can be visualized as follows:
Caption: Mechanism of NaBH₄ reduction of the ketone to a secondary alcohol.
Part 2: Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
-
Reagents:
-
This compound (Starting Material)
-
Sodium Borohydride (NaBH₄), ≥98%
-
Ethanol (EtOH), 200 proof
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1 M solution
-
Ethyl Acetate (EtOAc), ACS grade
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for recrystallization
-
Buchner funnel and filter paper
-
Quantitative Data
The following table outlines the quantities for a typical reaction. It is best practice to use an excess of the hydride reagent to ensure complete conversion.[2]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Millimoles (mmol) | Molar Equivalents |
| This compound | 218.25 | 2.18 | 10.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.28 | 7.5 | 0.75 |
| Ethanol (Solvent) | - | 30 mL | - | - |
Note: While 1 equivalent of NaBH₄ can reduce 4 equivalents of ketone, an excess is used to account for any reaction with the solvent or decomposition.
Step-by-Step Synthesis Workflow
-
Reaction Setup:
-
Add 2.18 g (10.0 mmol) of this compound to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 30 mL of ethanol and stir until the solid is completely dissolved.
-
Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
-
Reduction:
-
While stirring vigorously, add 0.28 g (7.5 mmol) of sodium borohydride in small portions over 15-20 minutes.
-
Causality: Portion-wise addition is critical to control the exothermic reaction and prevent the evolution of hydrogen gas from becoming too rapid.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). Use a 9:1 Ethyl Acetate:Methanol solvent system. The product polyol will have a lower Rf value (be more polar) than the starting ketone.
-
-
Workup and Quenching:
-
Once the reaction is complete (as indicated by TLC), cool the flask again in an ice bath.
-
Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Continue adding until gas evolution ceases and the solution is slightly acidic (pH ~6).
-
Causality: The acid neutralizes the basic borate salts and protonates the product alkoxide. The dropwise addition at 0 °C is a crucial safety step.
-
-
Isolation and Purification:
-
Remove the ethanol using a rotary evaporator.
-
The resulting aqueous slurry is extracted with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a white solid.
-
-
Recrystallization:
-
Purify the crude solid by recrystallization from a hot ethanol/water mixture to obtain pure 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol.
-
Caption: Step-by-step workflow for the synthesis and purification of the target polyol.
Part 3: Product Characterization and Validation
Validation of the final product's identity and purity is essential.
Physical Properties and Expected Yield
-
Appearance: White crystalline solid.
-
Expected Yield: 85-95%.
-
Melting Point: The experimentally determined melting point should be compared to the literature value of 123-127 °C.[5][6] A sharp melting range close to this value is indicative of high purity.
Spectroscopic Analysis
The following table summarizes the expected analytical data for the successful conversion.
| Analysis Method | Starting Ketone (Expected) | Product Polyol (Expected) | Justification |
| FT-IR | Strong C=O stretch at ~1710 cm⁻¹ | Disappearance of C=O stretch. Broad O-H stretch appears at ~3300-3400 cm⁻¹. | Confirms the conversion of the carbonyl group to a hydroxyl group. |
| ¹H NMR | Absence of a signal for a proton on a hydroxyl-bearing carbon. | Appearance of a new signal (likely a multiplet) for the CH -OH proton. | Direct evidence of the formation of the secondary alcohol. |
| ¹³C NMR | Signal for the ketone C=O carbon at ~210 ppm. | Disappearance of the ketone signal. Appearance of a new signal for the C H-OH carbon at ~70 ppm. | Confirms the change in hybridization and chemical environment of the carbonyl carbon.[7] |
By comparing the experimental data with these expected outcomes and literature values, researchers can confidently validate the synthesis of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol.[7]
References
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
- Brown, H. C. (1975). Reductions by the Alumino- and Borohydrides in Organic Synthesis. American Chemical Society. (Note: A general reference for the reactivity of borohydrides, specific URL not available for the full text).
-
Sodium Borohydride - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]
-
Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). University of Toronto, Department of Chemistry. [Link]
-
Clark, J. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. PubChem. [Link]
-
Fun, H. K., et al. (2007). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Acta Crystallographica Section E: Structure Reports Online. [Link]
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2,2,6,6-四羟甲基环己醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,2,6,6-四羟甲基环己醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol | C10H20O5 | CID 79442 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Modulus Polyurethane Synthesis using 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone
Topic: Applications of Tetrakis(hydroxymethyl)cyclohexanone in Polyurethane Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Polymer Chemists, Material Scientists, and Biomedical Engineers.
Executive Summary
This guide details the utilization of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone (hereafter referred to as THMCH ) as a hyper-functional crosslinking agent in the synthesis of high-performance polyurethanes (PUs). Unlike linear diols (e.g., 1,4-butanediol) that extend chains, THMCH utilizes a rigid cyclohexanone core decorated with four primary hydroxyl groups.
Key Functional Advantages:
-
Hyper-Crosslinking: Functionality (
) drives the formation of dense, thermoset networks with exceptional dimensional stability. -
Thermal Resistance: The cycloaliphatic ring elevates the glass transition temperature (
), making these PUs suitable for autoclavable biomedical devices and high-temperature coatings. -
Modifiable Core: The ketone moiety remains available for post-polymerization functionalization (e.g., Schiff base formation for antimicrobial activity), a critical feature for drug delivery systems.
Chemical Profile & Stoichiometric Logic
To successfully incorporate THMCH, researchers must precisely calculate the Hydroxyl Number (
| Property | Value / Description |
| IUPAC Name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-one |
| Molecular Formula | |
| Molecular Weight | 218.25 g/mol |
| Functionality ( | 4 (Primary Hydroxyls) |
| Physical State | White crystalline solid (MP: ~125–130 °C) |
| Equivalent Weight | |
| Theoretical | 1028 mg KOH/g (Calculated: |
Expert Insight: The extremely high hydroxyl number (approx. 1028 mg KOH/g) compared to standard polyols (usually 28–400 mg KOH/g) means THMCH reacts rapidly and generates significant exotherms. It acts as a "hard segment" concentrator.
Experimental Protocol: Rigid PU Network Synthesis
This protocol describes the "One-Shot" synthesis method for a rigid PU coating or scaffold. Due to THMCH's solid state, a solvent-assisted approach is recommended to ensure homogeneity before reaction with isocyanates.
Materials Required
-
Polyol A (Crosslinker): THMCH (Purified, >98%).
-
Polyol B (Backbone): Polycaprolactone diol (PCL, MW 2000) or PTMEG (for flexibility).
-
Isocyanate: Hexamethylene Diisocyanate (HDI) Trimer (for light stability) or MDI (for mechanical strength).
-
Catalyst: Dibutyltin Dilaurate (DBTDL) (0.1% w/w).
-
Solvent: Anhydrous DMF or DMAc (THMCH is insoluble in standard non-polar solvents).
Step-by-Step Methodology
Step 1: Pre-activation and Solubilization
-
Dry THMCH in a vacuum oven at 60°C for 12 hours to remove hygroscopic moisture. Moisture will consume isocyanate to form urea and CO₂ bubbles, compromising the network.
-
Dissolve THMCH in anhydrous DMF (Concentration: 20% w/v). Heat to 50°C under
flow to ensure complete dissolution.
Step 2: Stoichiometric Calculation (
Step 3: Polymerization (The "Pot Life" Phase)
-
In a reactor equipped with a mechanical stirrer, mix the THMCH solution with Polyol B .
-
Add DBTDL catalyst (0.05 – 0.1 wt%).
-
Critical Step: Add the Isocyanate dropwise while stirring at high shear (1000 rpm) to prevent localized gelation.
-
Degassing: Immediately place the mixture in a vacuum chamber (-0.1 MPa) for 2 minutes to remove entrapped air bubbles.
Step 4: Curing and Post-Cure
-
Cast the resin into a Teflon mold or spin-coat onto the substrate.
-
Soft Cure: 60°C for 4 hours (Solvent evaporation and initial setting).
-
Hard Cure: 120°C for 12 hours (Drives the reaction to completion and anneals the polymer).
Mechanism & Workflow Visualization
The following diagram illustrates the chemical incorporation of THMCH into the polyurethane backbone, highlighting the formation of the crosslinked node.
Caption: Workflow for converting cyclohexanone precursors into a high-modulus polyurethane network via the THMCH intermediate.
Characterization & Validation
To validate the successful incorporation of THMCH, the following analytical signatures must be observed:
| Method | Target Observation | Interpretation |
| FTIR Spectroscopy | Disappearance of peak at 2270 cm⁻¹ (-NCO). Appearance of 1710 cm⁻¹ (H-bonded Carbonyl). | Confirms complete consumption of isocyanate and formation of urethane linkages. |
| DSC (Thermal) | Indicates successful restriction of chain mobility by the rigid THMCH nodes. | |
| Swelling Test | Low Swelling Ratio in Toluene/Water. | High crosslink density ( |
Biomedical Application: Drug Delivery Scaffolds
Context: For drug development professionals, THMCH-based PUs offer a unique advantage: the Ketone group on the cyclohexane ring is not consumed during urethane formation.
Protocol Modification for Bio-Functionalization:
-
Synthesize PU Scaffold: Follow the protocol above but use a biocompatible isocyanate (e.g., L-Lysine Diisocyanate).
-
Post-Functionalization: Treat the cured PU surface with a hydrazine-linker drug conjugate.
-
Reaction: The ketone reacts with hydrazine to form a Hydrazone bond (
). -
Mechanism: Hydrazone bonds are pH-sensitive, hydrolyzing in the acidic environment of tumor tissues (pH 5.5–6.5) to release the payload.
Caption: Mechanism for utilizing the residual ketone functionality of THMCH for pH-responsive drug delivery.
Troubleshooting & Safety
-
Issue: Phase Separation.
-
Cause: THMCH is highly polar; Isocyanates are often non-polar.
-
Solution: Use a "Pre-polymer" technique.[1] React THMCH with excess isocyanate first to create an NCO-terminated "hard segment" prepolymer, then extend with the soft polyol.
-
-
Issue: Brittleness.
-
Cause: Crosslink density is too high.
-
Solution: Blend THMCH with a linear diol (e.g., 1,4-butanediol) in a 50:50 ratio to reduce the node density while maintaining thermal stability.
-
-
Safety: THMCH synthesis involves formaldehyde. Ensure the monomer is certified "Free Formaldehyde < 0.1%" before use in biomedical applications to prevent cytotoxicity.
References
-
Synthesis of Cyclohexanone-Formaldehyde Resins
-
Polyurethane Chemistry & Stoichiometry
- Title: Reaction of OH with Aliphatic and Aromatic Isocyan
- Source: ResearchG
-
URL:[Link]
-
Biomedical Polyurethane Applications
-
Monomer Properties (Alcohol Derivative Comparison)
- Title: 2,2,6,6-Tetrakis(hydroxymethyl)
-
Source: Sigma-Aldrich.
Sources
Application Notes & Protocols: A Guide to the Preparation of Hyperbranched Polymers from Cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, characterization, and application of hyperbranched polymers (HBPs) derived from cyclohexanone-based monomers. Moving beyond a simple recitation of steps, this document delves into the causal relationships behind experimental choices, offering a robust framework for researchers aiming to leverage these unique macromolecules in fields such as advanced drug delivery and materials science.
Foundational Concepts: The "Why" of Cyclohexanone-Based Hyperbranched Polymers
Hyperbranched polymers represent a distinct class of dendritic macromolecules, characterized by a highly branched, three-dimensional globular structure.[1][2] Unlike their perfectly structured dendrimer cousins, HBPs are synthesized in a facile one-pot process, making them a cost-effective and scalable alternative for industrial and pharmaceutical applications.[1][3]
Their unique architecture, featuring a high density of terminal functional groups, intramolecular cavities, low solution and melt viscosity, and high solubility, stems from their non-linear, non-entangled topology.[2][4] These properties make them exceptional candidates for a variety of applications, including coatings, polymer modifiers, and, most notably, as nanocarriers for therapeutic agents.[2]
Cyclohexanone derivatives offer a versatile and thermally stable scaffold for creating HBP building blocks.[5] By functionalizing the cyclohexanone ring, it is possible to introduce reactive groups (like hydroxyls) that can participate in polymerization reactions, yielding polymers with unique properties suitable for biomedical use.
The primary synthesis strategy discussed herein is the A₂ + B₃ polycondensation method. This approach involves reacting a difunctional (A₂) monomer with a trifunctional (B₃) monomer. It is a powerful technique that, when controlled properly, allows for the creation of high molecular weight HBPs while strategically avoiding gelation, a common pitfall in 3D polymerization.[4][6]
Synthesis Workflow: The A₂ + B₃ Approach
The key to successfully synthesizing a soluble, high-molecular-weight HBP using the A₂ + B₃ method is to control the reaction kinetics to favor branching over crosslinking (gelation). The most effective strategy is the slow addition of one monomer to the other under high dilution, which keeps the concentration of reactive groups low at any given moment.[6]
Below is a logical workflow for this process, using a cyclohexanone derivative as the A₂ monomer.
Caption: Workflow for A₂ + B₃ polycondensation synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a hyperbranched polyester using a cyclohexanone derivative, 4-hydroxybenzylidene-4-phenyl cyclohexanone (BBPCA) , as the A₂ monomer and 1,3,5-benzene tricarboxylic acid chloride as the B₃ monomer.[5] The procedural details are adapted from established, reliable methods for A₂ + B₃ solution polycondensation.[6]
Materials:
-
4-hydroxybenzylidene-4-phenyl cyclohexanone (A₂ Monomer)
-
1,3,5-Benzene tricarboxylic acid chloride (B₃ Monomer)
-
Pyridine (Anhydrous, as acid scavenger)
-
Anhydrous Solvent (e.g., N,N-Dimethylacetamide - DMAc or Chloroform)
-
Methanol (for precipitation)
-
Schlenk flask or three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen or Argon source
Procedure:
-
Reactor Setup: Assemble a 250 mL Schlenk flask equipped with a magnetic stir bar. Dry the glassware thoroughly in an oven and cool under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Monomer B₃ Solution: In the inert-atmosphere reactor, dissolve the B₃ monomer (e.g., 1.00 g, 3.76 mmol) in 50 mL of anhydrous solvent.
-
Monomer A₂ Solution: In a separate flask, prepare the A₂ monomer solution by dissolving the BBPCA (A₂) monomer (e.g., 1.73 g, 5.64 mmol, maintaining a 1.5:1 molar ratio of A:B functional groups) and pyridine (e.g., 0.9 mL, 11.28 mmol) in 50 mL of anhydrous solvent.
-
Causality Insight: Pyridine acts as a base to neutralize the HCl gas that is evolved during the esterification reaction, driving the equilibrium towards product formation.
-
-
Controlled Addition: Transfer the A₂ monomer solution to a dropping funnel. Add the A₂ solution dropwise to the vigorously stirring B₃ solution in the reactor over a period of 4-6 hours.
-
Causality Insight: This slow addition under dilute conditions is the most critical step.[6] It ensures that the concentration of the A₂ monomer is always low, which kinetically favors the reaction of A₂ with the B₃ core to form branched structures rather than A₂ reacting with another growing polymer chain, which leads to crosslinking and gelation.
-
-
Polymerization: After the addition is complete, allow the reaction mixture to stir at room temperature (25°C) for 24-48 hours to ensure high conversion.
-
Isolation: Pour the viscous polymer solution slowly into a beaker containing a large excess of a non-solvent, such as methanol (approx. 500 mL), while stirring. The hyperbranched polymer will precipitate as a solid.
-
Purification: Decant the solvent and collect the polymer by filtration. Re-dissolve the polymer in a minimal amount of the reaction solvent (e.g., 20 mL of DMAc) and re-precipitate it into fresh methanol. Repeat this dissolution-precipitation cycle two more times to remove unreacted monomers and low molecular weight oligomers.
-
Drying: Collect the final polymer product by filtration and dry it in a vacuum oven at 60°C for 24 hours or until a constant weight is achieved.
Characterization: Validating the Synthesis
Confirming the structure and properties of the synthesized HBP is crucial. A combination of spectroscopic and analytical techniques provides a self-validating system to ensure the protocol was successful.
| Technique | Purpose | Expected Results / Key Observations |
| FTIR Spectroscopy | To confirm the formation of ester linkages and the consumption of functional groups. | Disappearance of the broad -OH stretch (from the A₂ monomer) and the C=O stretch from the acid chloride (B₃ monomer). Appearance of a strong new ester carbonyl (C=O) band around 1720-1740 cm⁻¹ and a C-O-C stretching band.[7][8] |
| ¹H & ¹³C NMR | To determine the chemical structure and calculate the Degree of Branching (DB). | Spectra will show characteristic peaks for aromatic and aliphatic protons/carbons from both monomers. By integrating signals corresponding to dendritic (fully reacted B₃ units), linear (partially reacted B₃ units), and terminal units (unreacted B₃ units), the Degree of Branching can be calculated.[9] A successful synthesis typically yields a DB of around 0.5 (50%) for this method.[1][6] |
| Gel Permeation (GPC) | To determine the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI). | The resulting polymer should show a unimodal distribution. Hyperbranched polymers typically exhibit a broad PDI (>2) due to their statistical growth mechanism.[7] The chromatogram confirms the formation of a high molecular weight polymer compared to the starting monomers. |
| DSC / TGA | To assess thermal properties like glass transition temperature (T₉) and thermal stability. | DSC will show a distinct glass transition temperature (T₉), which is typically lower for HBPs compared to their linear analogs of similar molecular weight.[6] TGA will indicate the onset of thermal degradation, demonstrating the polymer's stability at elevated temperatures.[9] |
Application Notes: Drug Delivery Systems
The globular structure and high density of functional end-groups make HBPs excellent candidates for advanced drug delivery systems.[3]
Drug Encapsulation Mechanism
Drugs are typically loaded into the HBP matrix via non-covalent interactions. The polymer's interior can provide hydrophobic pockets, while the periphery can engage in hydrogen bonding or ionic interactions, effectively encapsulating small-molecule drugs.[10] This process protects the drug from premature degradation and can enhance its solubility.
Caption: Encapsulation and stimuli-responsive release from an HBP.
Protocol: Drug Loading via Solvent Evaporation
-
Dissolution: Dissolve a known amount of the synthesized hyperbranched polymer and the desired small-molecule drug in a common volatile solvent (e.g., THF or Chloroform). A typical polymer-to-drug weight ratio can range from 10:1 to 5:1.
-
Mixing: Stir the solution for 2-4 hours at room temperature to ensure homogeneous mixing and allow for non-covalent interactions to form.
-
Evaporation: Slowly remove the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen. This process leaves behind a thin film of the drug-loaded polymer.
-
Hydration: Hydrate the film with a buffer solution (e.g., PBS) and sonicate briefly to form a suspension of drug-loaded nanoparticles.
-
Purification: Centrifuge the suspension to remove any unloaded, precipitated drug crystals. The supernatant contains the drug-loaded HBP nanocarrier.
Application Insight: Stimuli-Responsive Systems
The true power of HBPs in drug delivery lies in creating "smart" systems. The numerous terminal groups (e.g., -OH or -COOH) can be functionalized with moieties that respond to specific environmental triggers.[10] For instance, polymers can be designed to release their payload in response to:
-
pH Changes: By incorporating acid-labile linkages or ionizable groups, HBPs can be designed to swell or degrade in the acidic microenvironment of a tumor or within the endosome of a cell, triggering drug release.[11]
-
Redox Potential: The high concentration of glutathione inside cancer cells can be used to cleave disulfide bonds engineered into the HBP structure, leading to selective drug release.
-
Light: Incorporation of photocleavable groups allows for external, on-demand drug release upon irradiation with a specific wavelength of light.
This ability to tailor the release profile based on physiological or external stimuli minimizes off-target toxicity and maximizes therapeutic efficacy, a cornerstone of modern drug development.[10]
References
-
Al-Jumaili, A., Al-Zuhairi, A. J., & Al-Mutairi, N. H. (2023). Preparation and Characterization of a Novel Hyperbranched Polyester Polymers Using A2+B3 Monomers. Polymer Engineering and Applications, 4(1), 1-10. [Link]
-
Samui, A. B., & Murali, V. (n.d.). Synthetic scheme of hyperbranched polymers of varied molecular... ResearchGate. Retrieved February 23, 2026, from [Link]
-
Al-Zuhairi, A. J. (2022). Preparation and Characterization of a Novel Hyperbranched Polyester Polymers Using A2+B3 Monomers. ResearchGate. [Link]
- Cao, H., Zheng, Y., Zhou, J., et al. (2011). A novel hyperbranched polyester made from aconitic acid (B3) and di(ethylene glycol) (A2). Source not available.
-
Massa, D. J., Shriner, K. A., Turner, S. R., & Voit, B. I. (2003). Polymerization of A2 with B3 Monomers: A Facile Approach to Hyperbranched Poly(aryl ester)s. Macromolecules, 36(24), 8920–8925. [Link]
-
Al-Baghdadi, S. B. (n.d.). Synthesis and characterization of A2 + B3 type hyperbranched aromatic-aliphatic polyester with carboxyl end groups. ResearchGate. Retrieved February 23, 2026, from [Link]
-
AZoM. (2020, March 18). Developing Drug Delivery Systems Using Hyperbranched Polymers. [Link]
-
Segawa, Y., Higashihara, T., & Ueda, M. (2011). Synthesis of hyperbranched polymers with controlled structure. Polymer Chemistry, 2(1), 54-64. [Link]
-
Suttiruengwong, S., Böttcher, B., & Maksimov, E. (2006). Hyperbranched polymers as drug carriers: microencapsulation and release kinetics. Journal of Microencapsulation, 23(2), 159-170. [Link]
-
Robinson, J. W., et al. (2022). Facile Synthesis of Functionalised Hyperbranched Polymers for Application as Novel, Low Viscosity Lubricant Formulation Components. Polymers, 14(18), 3824. [Link]
-
Gao, C., & Yan, D. (2018). Hyperbranched Macromolecules: From Synthesis to Applications. Macromolecules, 51(15), 5736-5756. [Link]
-
Schmaljohann, D., & Voit, B. (2003). Kinetic Evaluation of Hyperbranched A2 + B3 Polycondensation Reactions. Macromolecular Theory and Simulations, 12(9), 679-689. [Link]
-
Gao, C., & Yan, D. (2015). Hyperbranched polymers: advances from synthesis to applications. Chemical Society Reviews, 44(12), 3989-4026. [Link]
-
Nandi, S., et al. (2018). Synthesis of pH-Responsive Hyperbranched Polyesters by Thiol-Acrylate Michael Addition Reaction and Versatile Post-Polymerization Functionalization. Biomacromolecules, 19(9), 3745-3754. [Link]
-
Sunder, A., et al. (2000). Hyperbranched Polyglycerols with Elevated Molecular Weights: A Facile Two-Step Synthesis Protocol Based on Polyglycerol Macroinitiators. Macromolecules, 33(2), 309-314. [Link]
-
Rebia, R. A., & Chan-Seng, D. (2020). Synthesis and functionalization of hyperbranched polymers for targeted drug delivery. Journal of Controlled Release, 321, 285-311. [Link]
-
Higashi, F., et al. (2002). Copolycondensation of IPA/TPA, BPA, and 4,4′-dihydroxydiphenylsulfone and 4,4′-dicarboxydiphenylsulfone. Journal of Applied Polymer Science. [Link]
-
Farabi University. (n.d.). Lecture #9: Polycondensation reactions. [Link]
-
Taylor & Francis. (n.d.). Polycondensation – Knowledge and References. [Link]
Sources
- 1. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hyperbranched polymers: advances from synthesis to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and functionalization of hyperbranched polymers for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. Synthesis of pH-Responsive Hyperbranched Polyesters by Thiol-Acrylate Michael Addition Reaction and Versatile Post-Polymerization Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing resinification during tetrakis(hydroxymethyl)cyclohexanone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of tetrakis(hydroxymethyl)cyclohexanone, with a primary focus on preventing resinification. As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of resinification during the synthesis of tetrakis(hydroxymethyl)cyclohexanone?
Resinification is a common side reaction in the synthesis of tetrakis(hydroxymethyl)cyclohexanone, which is typically prepared through a base-catalyzed aldol condensation of cyclohexanone with an excess of formaldehyde.[1][2][3] The primary cause of this undesirable polymerization is the inherent reactivity of the starting materials and intermediates under the reaction conditions.
The reaction proceeds through a series of aldol additions, where formaldehyde adds to the alpha-carbons of the cyclohexanone ring.[4][5] However, these same conditions can also promote self-condensation of formaldehyde (to form paraformaldehyde or other polymers) and cross-condensation reactions between the partially hydroxymethylated intermediates.[6] These competing reactions lead to the formation of complex, high-molecular-weight, and often intractable resinous materials.
Q2: My reaction mixture turned into a thick, unworkable resin. What went wrong and how can I prevent it?
The formation of a thick resin indicates that polymerization and cross-linking reactions have dominated over the desired hydroxymethylation. Several factors can contribute to this issue. This section will break down the most common culprits and provide actionable solutions.
Troubleshooting Guide: Uncontrolled Resinification
| Potential Cause | Explanation | Recommended Solution |
| Incorrect pH | The reaction is highly sensitive to pH. A pH that is too high can accelerate the rate of aldol condensation to a point where it becomes uncontrollable, favoring polymerization. | Maintain the pH of the reaction mixture within a range of 9-11. Careful monitoring and adjustment with a suitable base (e.g., sodium or calcium hydroxide) are critical. |
| High Reaction Temperature | Elevated temperatures increase the rate of all reactions, including the undesirable side reactions that lead to resin formation.[7] | Maintain a reaction temperature between 40-60°C. Lower temperatures can slow the reaction but will also provide better control over the process. |
| Incorrect Molar Ratio of Reactants | An insufficient excess of formaldehyde can lead to incomplete hydroxymethylation and promote self-condensation of cyclohexanone and its intermediates. | Use a significant molar excess of formaldehyde to cyclohexanone, typically in the range of 4:1 to 6:1. This drives the reaction towards the desired tetrakis-substituted product. |
| Inefficient Mixing | Poor agitation can create localized "hot spots" of high reactant or catalyst concentration, leading to runaway polymerization in those areas. | Ensure vigorous and consistent stirring throughout the entire reaction to maintain homogeneity. |
| Choice of Catalyst | While common bases like sodium hydroxide are effective, they can also be aggressive in promoting side reactions. | Consider using a milder base, such as calcium hydroxide, which can provide better control over the reaction rate. Heterogeneous catalysts like rehydrated Mg-Al hydrotalcite have also been shown to be effective.[8] |
Q3: I am observing the formation of a significant amount of a white precipitate (paraformaldehyde). How does this affect my reaction and how can I minimize it?
The formation of paraformaldehyde, a solid polymer of formaldehyde, indicates that the concentration of free formaldehyde in the solution is exceeding its solubility limit under the given reaction conditions. This can be problematic as it reduces the effective concentration of formaldehyde available for the desired reaction with cyclohexanone.
Solutions to Minimize Paraformaldehyde Precipitation:
-
Gradual Addition of Formaldehyde: Instead of adding all the formaldehyde at once, a slow, continuous addition over the course of the reaction can help to maintain a lower, more consistent concentration in the reaction mixture.
-
Use of Formalin Stabilizers: Commercial formalin solutions often contain stabilizers like methanol, which can help to prevent polymerization. Ensure you are using a stabilized grade of formaldehyde if precipitation is a persistent issue.
-
Temperature Control: As mentioned previously, maintaining the reaction temperature within the optimal range (40-60°C) can help to keep the formaldehyde in solution.
Experimental Protocols
Protocol 1: Synthesis of Tetrakis(hydroxymethyl)cyclohexanone with pH Control
This protocol emphasizes careful control of pH to minimize resinification.
Materials:
-
Cyclohexanone
-
Formalin (37% aqueous formaldehyde solution)
-
Calcium Hydroxide
-
Hydrochloric Acid (for pH adjustment)
-
Deionized Water
-
Ice Bath
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and pH probe, charge the cyclohexanone and a portion of the deionized water.
-
Cool the mixture in an ice bath to below 10°C.
-
Slowly add the formalin solution while maintaining the temperature below 10°C.
-
Begin the dropwise addition of a calcium hydroxide slurry to raise the pH to approximately 9.
-
Once the desired pH is reached, remove the ice bath and allow the reaction to warm to 40-50°C.
-
Maintain the pH between 9 and 10 for the duration of the reaction by adding small portions of the calcium hydroxide slurry as needed.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, cool the reaction mixture and neutralize to a pH of ~7 with dilute hydrochloric acid.
-
The product can then be isolated through appropriate workup procedures, such as crystallization or extraction.
Visualizing the Reaction Pathway and Side Reactions
To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the desired reaction pathway and the competing resinification process.
Caption: Desired vs. Undesired Reaction Pathways.
References
- Benchchem. A Comparative Guide to Catalysts for the Asymmetric Synthesis of 3-(Hydroxymethyl)cyclohexanone.
- Benchchem. Biocatalytic Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: An In-depth Technical Guide.
- Unknown. ALDOL CONDENSATION.
- Benchchem. An In-depth Technical Guide to the Organocatalytic Synthesis of (R)-3-(hydroxymethyl)cyclohexanone.
- Wikipedia. Aldol condensation.
- PrepChem.com. Synthesis of tetramethyl-cyclohexanone.
- Benchchem. Technical Support Center: Synthesis of (R)-3-(hydroxymethyl)cyclohexanone.
- Master Organic Chemistry. Aldol Addition and Condensation Reactions.
- ResearchGate. An Improved Synthesis of a Hydroxymethyl Tricyclic Ketone from Cyclohexanone, the Key Processes for the Synthesis of a Highly Potent Anti-inflammatory and Cytoprotective Agent.
- Benchchem. Enantioselective Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: A Technical Guide.
- Purechemistry. Aldol condensation.
- Polimery. Cyclohexanone-aniline-formaldehyde resins — synthesis and characterization.
- ResearchGate. Reaction path containing main and side reactions involving formaldehyde.
- Organic Chemistry Portal. Aldol Condensation.
- Organic Syntheses Procedure. nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent.
- Organic Chemistry Portal. Cyclohexanone synthesis.
- ResearchGate. (PDF) Syntheses and rearrangements of tris(hydroxymethyl)phosphine and tetrakis(hydroxymethyl)phosphonium salts.
- PMC. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.
- ResearchGate. Synthesis of 3-Hydroxy cyclohexanone by Electrochemical and Microbial techniques.
- BOC Sciences. CAS 5416-55-7 (2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol).
- PMC. Formaldehyde surrogates in multicomponent reactions.
- Obrnuta faza. GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION.
- ResearchGate. (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One.
- MDPI. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.
- Unknown. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry.
- Scribd. Synthesis of Cyclohexanone-Formaldehyde Resin Catalyzed by Rehydrated Mg-Al Hydrotalcite | PDF | Catalysis | Chemical Reactions.
Sources
- 1. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. purechemistry.org [purechemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Aldol Condensation [organic-chemistry.org]
- 8. scribd.com [scribd.com]
Technical Support Center: High-Purity Ketone-Aldehyde Resin Stabilization
Topic: Troubleshooting Color Instability in Cyclohexanone-Formaldehyde Condensates
Audience: Pharmaceutical Polymer Scientists & Process Engineers[1]
Introduction: The Chromophore Challenge in Pharma-Grade Resins
Ketone-aldehyde resins (specifically cyclohexanone-formaldehyde or "CF" resins) are valued in drug development for their high gloss in coating applications and solubility profiles in solid dispersions.[1] However, their tendency to yellow—both during synthesis and upon aging—poses a critical risk to pharmaceutical elegance and regulatory compliance (specifically regarding impurity profiles and shelf-life stability).[1]
This guide moves beyond basic "process control" to address the molecular root causes of discoloration: conjugated unsaturation and oxidative degradation .
Part 1: The Mechanism of Instability (Root Cause Analysis)
To troubleshoot effectively, you must understand why the resin yellows. It is rarely a single factor but a cascade of chemical events.[1]
The Yellowing Pathway
The synthesis of CF resins involves an Aldol condensation followed by dehydration. Yellowing occurs when this process creates extended conjugated systems (chromophores) rather than the desired aliphatic backbone.
Figure 1: The molecular pathway from raw materials to chromophore formation.[1] Note that "Vinyl Ketone" formation is the critical divergence point for color instability.
Part 2: Troubleshooting Synthesis (Immediate Color Issues)
Issue: The resin turns yellow/amber during the reaction or immediately upon workup.
Q1: My resin darkens significantly during the condensation step. Is my temperature control failing?
Diagnosis: Likely Local Exotherms or Cannizzaro Side-Reactions .[1] While the bulk temperature may be 90°C, the interface between the ketone and the alkaline catalyst can reach >140°C, triggering rapid dehydration and the formation of conjugated vinyl ketones (yellow).
Corrective Protocol:
-
Switch Catalyst: Move from bulk NaOH/KOH to a Phase Transfer Catalyst (PTC) like benzyltrimethylammonium hydroxide (Triton B).[1] This allows reaction at lower temperatures (60-80°C) and prevents "hot spots" caused by poor miscibility of aqueous alkali in organic ketone [1].
-
Dosing Strategy: Do not add all aldehyde at once. Use a semi-batch feed for the formaldehyde to limit the concentration of free aldehyde available for side reactions (like the Cannizzaro disproportionation, which generates formic acid and darkens the resin).
Q2: The resin looks clear initially but yellows during solvent stripping. Why?
Diagnosis: Alkaline Entrapment . CF resins are hydrophobic; washing out residual inorganic base (NaOH) is difficult.[1] Residual alkalinity catalyzes the oxidation of the resin backbone at the elevated temperatures required for solvent stripping [2].
Validation Test (The "Hot Water" Check): Take 1g of resin, dissolve in Toluene, then extract with 10mL hot distilled water. Measure the pH of the water phase.[2] If pH > 7.5, your washing is insufficient.
Remediation:
-
Use an organic acid (e.g., dilute acetic or formic acid) for the final neutralization step, bringing the pH to 6.0–6.5 before stripping.
-
Avoid strong mineral acids (HCl, H2SO4) as they can catalyze cationic polymerization, leading to deep red/brown discoloration.
Part 3: Troubleshooting Stability (Delayed Yellowing)
Issue: The resin passes QC initially but yellows after 3 months or upon formulation.
Q3: How do I stabilize the color for long-term storage?
Diagnosis: Residual Unsaturation . The presence of C=C double bonds (from dehydration) provides sites for oxidation. Over time, these oxidize into quinoid-like structures which are potent chromophores.[1][3]
The Gold Standard Solution: Catalytic Hydrogenation For pharma-grade applications, "clean" synthesis is often not enough.[1] You must chemically saturate the polymer.
Protocol: Hydrogenation of CF Resins [3]
-
Solvent: Dissolve resin in Butanol or Isobutanol (30-40% solids).[1]
-
Catalyst: Raney Nickel (5-10% loading) or Pd/C (expensive but effective).[1]
-
Conditions: 140°C – 160°C at 50–100 bar H2 pressure for 4–6 hours.
-
Mechanism: This reduces both the residual C=C bonds (color sources) and converts residual carbonyls (C=O) into hydroxyl groups (-OH), which increases solubility and stops further aldol condensation.[1]
Q4: Can I use additives instead of hydrogenation?
Answer: Yes, but with limitations. If hydrogenation is not feasible, you must block the oxidation pathway.
-
Primary Antioxidant: Sterically hindered phenols (e.g., BHT or Irganox 1010). Note: Avoid amine-based antioxidants as they often discolor upon oxidation.[1]
-
Secondary Antioxidant: Phosphites (e.g., Irgafos 168) to destroy hydroperoxides formed during storage.
-
Formaldehyde Scavengers: Residual formaldehyde can continue to react.[1] Add low levels of Urea or a specific scavenger like Carbohydrazide during the cool-down phase to "cap" free aldehyde [4].
Part 4: Analytical Decision Matrix
Use this table to interpret your analytical data and pinpoint the source of instability.
| Symptom | Analytical Marker | Probable Cause | Corrective Action |
| High Initial Color (Gardner > 4) | GPC: High Mw tail / IR: Strong 1600-1650 cm⁻¹ (C=C) | Uncontrolled Exotherm / Runaway Polymerization | Use Phase Transfer Catalyst; Reduce Rxn Temp <85°C. |
| Delayed Yellowing (Storage) | Peroxide Value: Increases over time | Oxidation of residual double bonds | Add Hindered Phenol Antioxidant (0.1-0.5%).[1] |
| Odor + Yellowing | Purpald Test: Positive (Purple) | Free Formaldehyde reacting | Add Urea scavenger; Improve washing.[1] |
| Red/Brown Shift | pH: < 5.0 (Acidic) | Acid-catalyzed degradation (cationic) | Neutralize to pH 6.5-7.0 immediately.[1] |
Visual Troubleshooting Workflow
Figure 2: Decision tree for isolating the source of color instability based on timing and chemical markers.
Part 5: Validated Experimental Protocol
Protocol: The "Purpald" Screen for Residual Aldehyde
Why: Residual formaldehyde is a primary driver of "creeping" yellowing and a genotoxic impurity.[1] Standard Schiff reagent tests are often inconclusive in colored resins.
-
Reagent: Prepare a 1% solution of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald) in 1N NaOH.
-
Sample: Dissolve 0.5g resin in 5mL Acetone.
-
Test: Add 2 drops of Reagent to the sample. Aerate (shake) for 2 minutes.
-
Result:
-
No Change: Pass (< 50 ppm aldehyde).
-
Purple/Mauve: Fail (Active aldehyde present).[1]
-
-
Action: If positive, re-dissolve resin and treat with 0.5% Urea at 60°C for 1 hour, then re-precipitate.
References
-
Evonik Operations GmbH. (2007).[1] Process for the preparation of ketone-formaldehyde resins. (US Patent No. 7,183,372).[1] U.S. Patent and Trademark Office.[1]
-
JETIR. (2021). Synthesis of Ketonic Resin and Its Industrial Applications. Journal of Emerging Technologies and Innovative Research. [Link]
-
Shell Development Co. (1945). Hydrogenated ketone resins. (US Patent No. 2,380,142).[1] U.S. Patent and Trademark Office.[1]
-
Georgia Pacific Resins. (1992).[1] Formaldehyde containing resins having a low free formaldehyde.[1][4] (US Patent No. 5,079,067).[1] U.S. Patent and Trademark Office.[1]
Sources
- 1. CA2478734A1 - Ketone-aldehyde resins, process for preparing them, and their use - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. News - How to solve the problem of color yellowing of unsaturated resin [frp-cqdj.com]
- 4. EP0002596A1 - Method for reducing the amount of free formaldehyde in an amino formaldehyde resin - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone
Welcome to the technical support center for the purification of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound from its reaction mixture.
The synthesis of this compound typically involves a base-catalyzed aldol condensation reaction between cyclohexanone and formaldehyde.[1][2] This process can lead to a variety of impurities, including unreacted starting materials, partially hydroxymethylated intermediates, and byproducts from side reactions. Effective purification is therefore critical to obtaining a high-purity final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield of Isolated Product | - Incomplete reaction. - Product loss during workup and extraction. - Sub-optimal crystallization conditions. | - Monitor Reaction Completion: Use techniques like TLC or HPLC to ensure the reaction has gone to completion before starting the workup. - Optimize Extraction: The highly hydroxylated nature of the product increases its water solubility. Saturating the aqueous layer with a salt like NaCl or (NH₄)₂SO₄ can "salt out" the product, increasing its partition into the organic extraction solvent.[3] - Recrystallization Optimization: Carefully select the recrystallization solvent system. A solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot is ideal. A solvent/anti-solvent system can also be effective. Allow for slow cooling to promote the formation of larger, purer crystals.[4] |
| Product is an Oil or Fails to Crystallize | - Presence of significant impurities that inhibit crystal lattice formation. - Residual solvent. - The product may be a viscous liquid at room temperature if impure. | - Initial Purification: Before attempting crystallization, wash the crude product with a non-polar solvent like hexane or diethyl ether to remove less polar impurities. - Column Chromatography: If impurities are persistent, purification by silica gel column chromatography may be necessary. A polar mobile phase, such as a gradient of methanol in dichloromethane, is a good starting point. - Solvent Removal: Ensure all solvents are thoroughly removed under reduced pressure. Heating gently on a rotary evaporator can aid this process, but be cautious of potential thermal degradation. |
| Persistent Yellow or Brown Color in the Final Product | - Formation of colored byproducts from aldol condensation or Cannizzaro-type side reactions, which are common in base-catalyzed reactions with formaldehyde.[5] - Thermal degradation during the reaction or workup. | - Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter the carbon through a pad of Celite. The activated carbon can adsorb colored impurities. - Control Reaction Temperature: During synthesis, maintain the recommended reaction temperature to minimize the formation of degradation products.[1][2] |
| Presence of Formaldehyde in the Purified Product | - Incomplete removal of excess formaldehyde from the reaction mixture. | - Azeotropic Distillation: If feasible for your equipment, azeotropic distillation with a suitable solvent can help remove residual formaldehyde.[5] - Aqueous Washes: Thoroughly wash the organic extract with water or brine during the workup to remove water-soluble formaldehyde. |
| Product Contaminated with Partially Hydroxymethylated Intermediates | - Incomplete reaction or insufficient formaldehyde stoichiometry. | - Drive the Reaction to Completion: Ensure an adequate excess of formaldehyde is used and that the reaction is allowed to proceed for a sufficient amount of time. - Chromatographic Separation: These intermediates will have different polarities from the desired product and can typically be separated by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state and melting point of pure this compound?
Q2: What are the most common impurities to expect from the synthesis?
The most common impurities include:
-
Unreacted cyclohexanone and formaldehyde.
-
Mono-, di-, and tri-hydroxymethylated cyclohexanone intermediates.
-
Products from the Cannizzaro reaction of formaldehyde (formic acid and methanol), especially if a strong base is used.
-
Polymeric or resinous byproducts from uncontrolled condensation reactions.[1][2]
Q3: Which analytical techniques are best for assessing the purity of the final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure and identifying impurities.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable detector (e.g., UV or RI) can be developed to quantify the purity and separate the target compound from its impurities.[7]
-
Gas Chromatography (GC): Derivatization may be necessary to increase the volatility of the highly polar product before GC analysis.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Q4: Can I use distillation to purify this compound?
Due to its high molecular weight and multiple hydroxyl groups, this compound is expected to have a very high boiling point and may be prone to thermal decomposition at the temperatures required for distillation, even under high vacuum. Therefore, distillation is generally not a recommended method for the final purification of this compound. Recrystallization or column chromatography are more suitable techniques.
Q5: What safety precautions should I take when working with the reaction mixture and during purification?
-
Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Base: The reaction is typically carried out using a base like calcium hydroxide or sodium hydroxide. These are corrosive and should be handled with care.
-
Solvents: Handle all organic solvents in a fume hood and away from ignition sources.
Detailed Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude product.
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, and mixtures thereof).
-
The ideal solvent will fully dissolve the compound when hot but result in poor solubility at room temperature or below, allowing for the product to crystallize upon cooling. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excessive amount, which would reduce the recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon to the hot solution.
-
Swirl the flask and keep it warm for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite pad to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer.
-
Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities adhering to the crystal surface.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent. The purity of the dried product can then be assessed using the analytical methods described in the FAQs.
-
Visualization of the Purification Workflow
Caption: General workflow for the purification of this compound.
References
- Method for the separation of formaldehyde from a reaction mixture containing polyols by the addition of solvents before and/or during the distillation.
- PROCESSES FOR PURIFYING POLYETHER POLYOLS USING ION EXCHANGE RESINS.
- A Comparative Guide to Analytical Methods for the Quantification of (S)-2-Hydroxymethylcyclohexanone. Benchchem.
- Method of purification of post-production condensates from polyester polyol production. Scientific Reports.
- Purification by Liquid Extraction of Recovered Polyols.
- Cyclohexanone synthesis. Organic Chemistry Portal.
- 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol 97 5416-55-7. Sigma-Aldrich.
- Polyol synthesis using formaldehyde and olefins.
- Process of producing cyclohexanone-formaldehyde resins.
- Cyclohexanone-formaldehyde resin production.
- CAS 5416-55-7 (2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol). BOC Sciences.
- Synthesis of tetramethyl-cyclohexanone. PrepChem.com.
- 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. PubChem.
- Isolation of Cyclohexanone
- Asymmetric Organocatalyzed Transfer Hydroxymethylation of Isoindolinones Using Formaldehyde Surrogates.
- 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Chemsrc.
- Electrooxidative α-hydroxymethylation of ketones with dimethylformamide as the carbon source. Royal Society of Chemistry.
- Nonclassical Recrystalliz
- Highly enantioselective hydroxymethylation of unmodified ,-substituted aryl ketones in w
- α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. MDPI.
- Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters. PubMed.
- Chain dynamics of polyamide 6 under quenching and recrystalliz
- 2,2,6,6-Tetramethylcyclohexanone. PubChem.
- 2,2,6,6-Tetrakis-(hydroxymethyl)-cyclohexanol 97%. Sigma-Aldrich.
Sources
- 1. US2540885A - Process of producing cyclohexanone-formaldehyde resins - Google Patents [patents.google.com]
- 2. US2540886A - Cyclohexanone-formaldehyde resin production - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. US6809224B2 - Method for the separation of formaldehyde from a reaction mixture containing polyols by the addition of solvents before and/or during the distillation - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Handling viscosity increases in cyclohexanone-formaldehyde polymerization
Topic: Handling Viscosity Increases & Stability Control
Executive Summary: The Viscosity Paradox
In Cyclohexanone-Formaldehyde (CF) polymerization, viscosity is your primary proxy for Molecular Weight (MW) and degree of condensation. The challenge lies in the "Viscosity Paradox" :
-
Too Low: The resin remains soft, tacky, and exhibits poor solvent resistance (low degree of methylol condensation).
-
Too High: The resin becomes unprocessable, darkens, or suffers catastrophic gelation (exothermic runaway).
This guide replaces "recipe-following" with mechanism-based control , focusing on the competition between the desired Aldol Condensation and the parasitic Cannizzaro Reaction .
The Mechanism of Viscosity Build
To control viscosity, you must control the ratio of Methylene Bridges (-CH₂-) to Ether Bridges (-CH₂-O-CH₂-) .
-
Stage 1 (Aldol Addition): Formaldehyde adds to the
-carbon of cyclohexanone (base-catalyzed) to form methylol cyclohexanones. Viscosity remains low.[1] -
Stage 2 (Condensation): Methylol groups react with active hydrogens or other methylol groups, releasing water. This is where viscosity spikes.
-
The Threat (Cannizzaro): Excess base or high temperatures can force Formaldehyde to disproportionate into Formic Acid and Methanol.
-
Impact: Formic acid neutralizes your catalyst (pH drop), stalling the reaction and leaving you with low-viscosity "sludge."
-
Visualizing the Pathway
The following diagram maps the critical decision points where viscosity is determined.
Figure 1: Reaction pathway showing the competition between resin formation (green) and the parasitic Cannizzaro reaction (red) which kills catalyst activity.
Standard Protocol with Viscosity Checkpoints
Note: Do not rely on time alone. Use Torque or Bubble Viscosity as your "Stop" signal.
| Phase | Temp (°C) | Critical Action | Viscosity Indicator | Troubleshooting |
| 1. Initiation | 50-60°C | Add Catalyst (NaOH/KOH, 20-50% aq) slowly. | Water-like. | Exotherm Alert: If T rises >1°C/min without heating, stop addition. Cool immediately. |
| 2. Methylolation | 80-85°C | Hold for 1-2 hours. Do not boil yet. | Slight thickening (Syrup). | If mixture turns milky white immediately, agitation is too low (phase separation). |
| 3. Resinification | 95-100°C | Reflux. Water removal begins. | Distinct increase.[2][3] | pH Check: If pH < 8, add small increments of base. Cannizzaro is consuming your catalyst. |
| 4. Dehydration | 105-120°C | Strip water/solvent. | Exponential Rise. | DANGER ZONE: Monitor stirrer torque. Stop when resin creates a "string" when dipped. |
Troubleshooting Guide (FAQ Format)
Scenario A: The "Brick" (Runaway Gelation)
Q: My reaction solidified into an insoluble block before I could pour it out.
-
Diagnosis: Uncontrolled exotherm or F/C (Formaldehyde/Cyclohexanone) ratio too high.
-
The Science: CF polymerization is exothermic. If the temperature spikes during the Initiation phase, you create too many active centers simultaneously. A Molar Ratio > 1.6:1 drastically increases crosslinking density [1].
-
Corrective Action:
-
Reduce F/C Ratio: Target 1.2:1 to 1.4:1 for manageable viscosity.
-
Solvent Dilution: Conduct the reaction in 10-20% toluene or cyclohexane. This acts as a heat sink and dilutes the polymer chains, preventing them from finding each other too quickly [2].
-
Scenario B: The "Sludge" (Stalled Viscosity)
Q: I've been refluxing for 6 hours, but the resin is still soft and viscosity won't build.
-
Diagnosis: Catalyst neutralization via Cannizzaro Reaction.
-
The Science: Formaldehyde disproportionates into formic acid and methanol in strong base. The formic acid neutralizes your NaOH catalyst. Once pH drops below ~7.5, condensation stops, leaving you with low-MW methylol derivatives [3].
-
Corrective Action:
-
Monitor pH: Check pH hourly. Maintain pH 8.5 - 9.5 .
-
Booster Shot: If pH drops, add small aliquots of 10% NaOH to restart condensation.
-
Phase Transfer Catalyst: Use 0.5% CTAB (Cetyltrimethylammonium bromide). This improves the reaction rate between the organic ketone phase and aqueous formaldehyde phase, favoring resinification over the aqueous-phase Cannizzaro reaction [4].
-
Scenario C: The "Creeper" (Storage Instability)
Q: The resin met specs initially but turned into a gel after 3 months of storage.
-
Diagnosis: Reactive Methylol Groups (-CH₂OH) remaining.
-
The Science: Unlike some polymers, CF resins can continue to condense at room temperature if "active" methylol groups remain and water is trapped.
-
Corrective Action:
-
Hard Strip: Ensure the final dehydration step reaches 120°C (or uses vacuum) to drive the equilibrium toward the polymer and remove all water.
-
Solvent Choice: Store in alcohols (e.g., n-Butanol) if possible. The alcohol can react with residual methylol groups (etherification), effectively "capping" the chain ends and preventing crosslinking [5].
-
Diagnostic Logic Tree
Use this flow to determine the root cause of viscosity deviations during your experiment.
Figure 2: Decision tree for diagnosing viscosity deviations in real-time.
References
-
Effect of Molar Ratio on Resin Properties
- Title: US Patent 2540886A - Cyclohexanone-formaldehyde resin production.
-
The Cannizzaro Competition
-
Phase Transfer Catalysis
-
Storage Stability & Blends
Sources
- 1. Cyclohexanone Formaldehyde Ketonic Resin [polyolsandpolymers.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Sulfonated Cyclohexanone-Formaldehyde Resin | Scientific.Net [scientific.net]
- 5. US2540886A - Cyclohexanone-formaldehyde resin production - Google Patents [patents.google.com]
- 6. US2540885A - Process of producing cyclohexanone-formaldehyde resins - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
Validation & Comparative
A Tale of Two Ketones: A Comparative Guide to the Reactivity of Cyclohexanone and 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone
Introduction
In the landscape of synthetic organic chemistry, the cyclohexanone ring is a foundational scaffold, a versatile building block for countless complex molecules. Its reactivity, governed by the interplay of its carbonyl group and adjacent α-carbons, is well-understood and widely exploited. However, strategic substitution on this ring can dramatically alter its chemical behavior, leading to a completely different set of synthetic possibilities.
This guide provides an in-depth comparison of the reactivity of unsubstituted cyclohexanone with a highly functionalized derivative, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone. While sharing the same six-carbon cyclic core, their reactivities diverge profoundly due to fundamental differences in steric hindrance and the availability of α-hydrogens. For researchers, scientists, and drug development professionals, understanding these differences is paramount for rational synthetic design and troubleshooting. We will explore the causality behind their distinct chemical behaviors, supported by established chemical principles.
Part 1: Structural and Electronic Disparities
The reactivity of any carbonyl compound is primarily dictated by two factors: the electrophilicity of the carbonyl carbon and the acidity of protons on the α-carbon(s). A side-by-side analysis of our two subject molecules reveals the structural origins of their divergent reactivity.
-
Cyclohexanone: A quintessential cyclic ketone, it possesses four acidic α-hydrogens at the C2 and C6 positions. The carbonyl group is relatively unhindered, allowing straightforward access for nucleophiles.
-
This compound: This derivative is fundamentally different. The C2 and C6 positions are now quaternary carbons, completely substituted with four bulky hydroxymethyl (-CH₂OH) groups. This leads to two critical consequences:
-
Absence of α-Hydrogens: There are no protons on the α-carbons. This single feature completely precludes a major class of carbonyl reactions.
-
Severe Steric Hindrance: The four hydroxymethyl groups act as bulky sentinels, creating a sterically congested environment that shields the carbonyl carbon from the approach of external reagents.[1]
-
The hydroxymethyl groups also exert a weak electron-withdrawing inductive effect, which in isolation might slightly increase the electrophilicity of the carbonyl carbon. However, as we will see, this electronic effect is overwhelmingly overshadowed by the steric and structural factors.
Caption: Enolate formation pathway for cyclohexanone.
This compound: Lacking α-hydrogens, this molecule cannot form an enolate . [2][3]Therefore, it is completely inert to reactions that require an enolate intermediate. It cannot undergo self-aldol condensation, α-alkylation, or α-halogenation. This property makes it a predictable component in certain mixtures, as it will not self-condense.
Caption: Impossibility of enolate formation.
Nucleophilic Addition to the Carbonyl Group
While both ketones possess an electrophilic carbonyl carbon, their susceptibility to nucleophilic attack is vastly different.
Cyclohexanone: The carbonyl carbon is readily attacked by a wide range of nucleophiles, including Grignard reagents, organolithiums, hydrides (e.g., NaBH₄), and cyanides. [4]The relatively open steric environment allows for easy approach to the π* orbital of the C=O bond. [5] This compound: Nucleophilic addition is significantly impeded. The bulky hydroxymethyl groups at the adjacent C2 and C6 positions form a protective shield around the carbonyl group, hindering the trajectory of incoming nucleophiles. [6][7]Reactions that proceed smoothly with cyclohexanone may be extremely sluggish or fail entirely with this derivative. Overcoming this steric barrier often requires more forcing conditions, such as higher temperatures, prolonged reaction times, or high pressure. [1]In some cases, for very hindered ketones, the reaction mechanism may even shift from a direct nucleophilic addition to a single-electron transfer (SET) pathway.
The Cannizzaro Reaction: A Possibility?
The Cannizzaro reaction is a characteristic disproportionation reaction for aldehydes that lack α-hydrogens, where in strong base, one molecule is reduced to an alcohol and another is oxidized to a carboxylate salt. [8][9] Cyclohexanone: Does not undergo the Cannizzaro reaction because it has α-hydrogens and will preferentially undergo aldol condensation. [10] This compound: As it lacks α-hydrogens, it meets a key requirement for the Cannizzaro reaction. However, the reaction is not typical for ketones, which are inherently less reactive electrophiles than aldehydes. While a Cannizzaro-type reaction is theoretically possible under very harsh basic conditions, it is not a common or efficient transformation for this substrate due to the combination of high steric hindrance and the lower intrinsic reactivity of the ketone carbonyl group compared to an aldehyde. [8]
Part 3: Quantitative Data Summary
| Feature / Reaction Type | Cyclohexanone | This compound | Rationale for Difference |
| α-Hydrogens | 4 | 0 | Substitution at C2 and C6 positions. |
| Enolate Formation | Readily forms | Does not form | Absence of acidic α-hydrogens. [3] |
| Self-Aldol Condensation | Yes, favorable | No | Cannot form the required enolate nucleophile. [11] |
| Nucleophilic Addition | High reactivity | Very low reactivity | Severe steric hindrance from four -CH₂OH groups. [1][7] |
| Cannizzaro-type Reaction | No | Theoretically possible, but unlikely | Lacks α-hydrogens but is a sterically hindered ketone, not an aldehyde. [8] |
Part 4: Experimental Protocols & Methodologies
The trustworthiness of these principles is best demonstrated through validated experimental protocols. Here, we describe a standard procedure for the self-condensation of cyclohexanone and contrast it with a reduction protocol, highlighting the different conditions required for the sterically hindered analogue.
Protocol 1: Base-Catalyzed Self-Aldol Condensation of Cyclohexanone
This protocol demonstrates the facile enolate-mediated reactivity of cyclohexanone. The same conditions applied to this compound would result in the recovery of unreacted starting material.
Objective: To synthesize 2-(cyclohexan-1-ylidene)cyclohexan-1-one via self-condensation.
Materials:
-
Cyclohexanone
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone (10 mmol) and ethanol (20 mL).
-
Cool the mixture in an ice bath.
-
Slowly add the 10% NaOH solution (5 mL) to the stirred mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC.
-
Upon completion, neutralize the mixture with dilute HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.
Causality: The hydroxide base abstracts an α-hydrogen from one cyclohexanone molecule to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule. The resulting aldol adduct readily dehydrates under these conditions to yield the conjugated final product.
Protocol 2: Sodium Borohydride Reduction of Ketones
This protocol compares the reduction of both ketones. While cyclohexanone is reduced rapidly, its sterically hindered counterpart requires more forcing conditions to achieve a reasonable conversion.
Objective: To synthesize cyclohexanol and 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol.
Materials:
-
Cyclohexanone
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Ethyl Acetate
Procedure A (Cyclohexanone):
-
Dissolve cyclohexanone (10 mmol) in methanol (25 mL) in a flask and cool to 0 °C in an ice bath.
-
In small portions, add NaBH₄ (5 mmol) to the stirred solution over 10 minutes.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding water (10 mL).
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield cyclohexanol.
Procedure B (this compound):
-
Dissolve this compound (10 mmol) in methanol (50 mL). Note: A larger solvent volume may be needed for solubility.
-
Add NaBH₄ (15 mmol, a larger excess is often required) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of water (20 mL).
-
Remove the solvent under reduced pressure. The product, being a polyol, is water-soluble. Purification may require crystallization or specialized chromatography.
Causality: The hydride (H⁻) from NaBH₄ acts as a nucleophile. For cyclohexanone, the approach to the carbonyl is facile, and the reaction is rapid at low temperatures. For the substituted ketone, the severe steric hindrance makes the approach of the hydride difficult, requiring a significant increase in thermal energy (reflux) and reaction time to overcome the high activation energy barrier. [1][12]
Conclusion
The comparison between cyclohexanone and this compound serves as a powerful illustration of how targeted structural modification can fundamentally redefine the chemical nature of a molecule. The reactivity of cyclohexanone is dominated by its ability to form an enolate, making it a cornerstone for reactions like the aldol condensation. In stark contrast, the tetrasubstituted derivative is completely incapable of enolate formation and is characterized by a sterically shielded, unreactive carbonyl group. For the synthetic chemist, cyclohexanone is a versatile tool for building carbon skeletons via α-carbon functionalization, while this compound offers a rigid, non-enolizable core, whose utility lies in its polyol functionality and its inertness to a wide range of base-catalyzed reactions. A thorough understanding of these structure-activity relationships is essential for the effective application of these and related molecules in research and development.
References
-
Redeemer's University. (n.d.). Aldol reaction. Retrieved from [Link]
-
Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Pratap, R., et al. (2014). Beyond the Corey Reaction II: Dimethylenation of Sterically Congested Ketones. The Journal of Organic Chemistry, 79(20), 9940-9947. Retrieved from [Link]
-
Jenner, G. (2002). The Pressure Dependence of Sterically Hindered Organic Reactions of Ketones. High Pressure Research, 22(3-4), 591-595. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones. Organic Chemistry II. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldol Addition Aldol Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Alpha-carbon Reactions. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Retrieved from [Link]
-
Quora. (2018, December 2). Why do aldehydes with no alpha hydrogen give the Cannizaro reaction? Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
-
List, B., et al. (2018). Can a Ketone be More Reactive than an Aldehyde? Catalytic Asymmetric Synthesis of Substituted Tetrahydrofurans. Angewandte Chemie International Edition, 57(37), 12162-12166. Retrieved from [Link]
-
National Council of Educational Research and Training. (n.d.). Chemical Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Quora. (2017, August 9). If a compound does not contain alpha hydrogen, why not show an aldol condensation reaction? Retrieved from [Link]
-
Sharma, A., et al. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 20, 746-771. Retrieved from [Link]
-
Scribd. (n.d.). Cannizzaro Reaction: Aldehydes Without α-Hydrogens. Retrieved from [Link]
-
Pearson. (n.d.). A Cannizzaro reaction is the reaction of an aldehyde that has no... Retrieved from [Link]
-
Ashenhurst, J. (2017, August 18). 14 Reactions With The Same Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Pearson. (2024, July 28). Predict the products formed when cyclohexanone reacts with the following reagents. (h) sodium acetylide, then mild H₃O⁺. Retrieved from [Link]
-
Liu, C., et al. (2023). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. Nature Communications, 14, 4927. Retrieved from [Link]
-
Semmelhack, M. F., Harrison, J. J., & Thebtaranonth, Y. (1979). Formation of 3-Substituted Cyclohexenones by Nucleophilic Addition to Anisole-Chromium Complexes. The Journal of Organic Chemistry, 44(18), 3275-3277. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 19.11: Nucleophilic Addition of Alcohols- Acetal Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol. Retrieved from [Link]
-
Goodwin, T. E., Meacham, J. M., & Smith, M. E. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 76(8), 1199-1204. Retrieved from [Link]
-
MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(9), 1269. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. pearson.com [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 9. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of Tetrakis(hydroxymethyl)cyclohexanone
For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is a cornerstone of robust and reproducible research. Tetrakis(hydroxymethyl)cyclohexanone, a highly functionalized polyol, presents a significant analytical challenge due to its high polarity and lack of a strong UV chromophore. This guide provides an in-depth comparison of a tailored Hydrophilic Interaction Liquid Chromatography (HILIC) method against traditional reversed-phase HPLC and other non-chromatographic techniques for the comprehensive purity analysis of this compound.
The Analytical Challenge: Retaining the Unretainable
Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) is a workhorse in many analytical laboratories, excelling at the separation of nonpolar and moderately polar compounds.[1] However, for highly polar analytes like tetrakis(hydroxymethyl)cyclohexanone, RP-HPLC often falls short. The hydrophobic stationary phases (typically C18) used in RP-HPLC offer little to no retention for such polar molecules, causing them to elute in or near the solvent front, resulting in poor resolution from other polar impurities and inaccurate quantification.[1][2]
To overcome this challenge, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of polar compounds.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[5] This creates a water-enriched layer on the surface of the stationary phase, allowing for the partitioning of polar analytes and their effective retention and separation.[5][6]
Comparative Analysis of HPLC Methodologies
This section details a comparative study between an optimized HILIC method and a conventional RP-HPLC method for the purity analysis of tetrakis(hydroxymethyl)cyclohexanone.
Optimized HILIC Method: The Superior Approach
The developed HILIC method is designed for optimal retention, resolution, and sensitivity for tetrakis(hydroxymethyl)cyclohexanone and its potential impurities.
Experimental Protocol: Optimized HILIC Method
-
Instrumentation:
-
HPLC or UHPLC system with a binary or quaternary pump.
-
Autosampler with temperature control.
-
Column oven.
-
Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Refractive Index Detector (RID).
-
-
Chromatographic Conditions:
-
Column: Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 70% B
-
15-18 min: 70% B
-
18-18.1 min: 70% to 95% B
-
18.1-25 min: 95% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: Charged Aerosol Detector (CAD).
-
-
Sample Preparation:
-
Dissolve the tetrakis(hydroxymethyl)cyclohexanone sample in a mixture of Acetonitrile:Water (80:20 v/v) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm nylon syringe filter before injection.
-
Rationale for Methodological Choices:
-
Amide-based HILIC Column: Amide phases provide excellent retention and selectivity for highly polar, neutral compounds like polyols.[7]
-
Acetonitrile/Water Mobile Phase: This is a classic HILIC mobile phase system, where acetonitrile acts as the weak solvent and water as the strong solvent.[1]
-
Ammonium Acetate Buffer: A volatile buffer is crucial for compatibility with mass spectrometry (MS) and provides good peak shape.
-
Gradient Elution: A gradient from high to low organic content allows for the elution of compounds with a range of polarities.
-
Charged Aerosol Detector (CAD): Since tetrakis(hydroxymethyl)cyclohexanone lacks a UV chromophore, a universal detector is necessary. CAD provides a near-uniform response for non-volatile analytes, making it ideal for purity analysis where the identity of all impurities may not be known.[8][9][10]
Conventional RP-HPLC Method: A Case Study in Inadequacy
For comparative purposes, a standard RP-HPLC method was evaluated.
Experimental Protocol: Conventional RP-HPLC Method
-
Instrumentation: Same as the HILIC method.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: Refractive Index Detector (RID).
-
Expected Outcome: The tetrakis(hydroxymethyl)cyclohexanone and other polar impurities are expected to show little to no retention, eluting at or near the void volume of the column. This leads to poor resolution and an inability to accurately determine purity.
Data Presentation: HPLC Method Comparison
| Parameter | Optimized HILIC Method | Conventional RP-HPLC Method |
| Retention Factor (k') of Main Peak | > 2.0 | < 0.5 |
| Resolution (Rs) from Impurities | > 2.0 for key impurities | < 1.0 (co-elution) |
| Peak Shape (Asymmetry) | 0.9 - 1.5 | Poor, often distorted |
| Sensitivity (LOD/LOQ) | Low ng levels (with CAD) | µg levels (with RID) |
| Suitability for Impurity Profiling | Excellent | Poor |
A Broader Perspective: Comparison with Alternative Analytical Techniques
While HPLC is a powerful separation technique, other analytical methods can provide valuable and often orthogonal information for purity assessment.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[11][12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct measure of purity against a certified internal standard.[11]
Workflow for qNMR Purity Assessment
qNMR Purity Calculation Workflow
Advantages of qNMR:
-
Primary analytical method.
-
No need for a specific reference standard of the analyte.[11]
-
Provides structural information about impurities.
-
Highly accurate and precise.
Limitations of qNMR:
-
Lower sensitivity compared to HPLC.
-
Requires a relatively pure sample (>90%) for accurate results.
-
Potential for peak overlap in complex mixtures.
Other Relevant Techniques
-
Near-Infrared Spectroscopy (NIRS): A rapid and non-destructive technique that can be used for the simultaneous determination of multiple parameters in polyols, such as hydroxyl value and moisture content.[14][15][16] It is particularly useful for process analytical technology (PAT) and quality control.
-
Potentiometric Titration: A classic and reliable method for determining specific chemical properties of polyols, such as hydroxyl number and acid number.[17] These parameters are critical for assessing the quality and reactivity of polyols in polymerization reactions.
Choosing the Right Detector for Non-Chromophoric Analytes
The choice of detector is critical when analyzing compounds like tetrakis(hydroxymethyl)cyclohexanone that lack a UV chromophore.
| Detector | Principle | Advantages | Disadvantages |
| Refractive Index (RI) | Measures the difference in refractive index between the mobile phase and the eluting sample.[18][19] | Universal for all compounds. | Not compatible with gradient elution, low sensitivity, sensitive to temperature and pressure fluctuations.[19] |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes the eluent, evaporates the solvent, and detects the light scattered by the remaining analyte particles.[20][21][22] | Compatible with gradient elution, more sensitive than RI.[21][23] | Non-linear response, requires volatile mobile phases. |
| Charged Aerosol Detector (CAD) | Similar to ELSD, but charges the analyte particles and measures the resulting electrical charge.[8][24] | Compatible with gradient elution, high sensitivity, and a more uniform response across different non-volatile analytes compared to ELSD.[8][9][10] | Requires volatile mobile phases, response can be influenced by mobile phase composition. |
Decision Tree for Detector Selection
Sources
- 1. chromtech.com [chromtech.com]
- 2. lcms.cz [lcms.cz]
- 3. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 4. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. HILIC methods in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 11. rssl.com [rssl.com]
- 12. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 13. emerypharma.com [emerypharma.com]
- 14. Simultaneous determination of multiple quality parameters of polyols using Vis-NIR spectroscopy - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. metrohm.com [metrohm.com]
- 17. escholarship.org [escholarship.org]
- 18. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 19. researchgate.net [researchgate.net]
- 20. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 21. Light Scattering Detectors – Precise Measurement for HPLC [knauer.net]
- 22. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Charged aerosol detector - Wikipedia [en.wikipedia.org]
A Comparative Guide to C13 NMR Chemical Shifts for Quaternary Carbons in Substituted Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
The Significance of Quaternary Carbon Signals in Cyclohexanone Scaffolds
The cyclohexanone framework is a ubiquitous structural motif in natural products and synthetic pharmaceuticals. The precise characterization of substituted cyclohexanones is a critical step in drug discovery and development. While various analytical techniques contribute to structural elucidation, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is arguably the most powerful tool for defining the carbon skeleton of a molecule.
Within a 13C NMR spectrum, the signals for quaternary carbons—carbons bonded to four other non-hydrogen atoms—are of particular diagnostic value. However, these signals are often weak due to the lack of an attached proton, which diminishes the Nuclear Overhauser Effect (NOE) enhancement.[1][2] Their unambiguous assignment is crucial for confirming the substitution pattern and stereochemistry of a molecule. This guide focuses on the factors influencing the chemical shifts of these vital, yet sometimes elusive, signals in substituted cyclohexanones.
Fundamental Principles Governing Chemical Shifts
The chemical shift (δ) of a 13C nucleus is primarily influenced by the local electronic environment.[3][4] Several key factors contribute to the observed chemical shift of a quaternary carbon in a substituted cyclohexanone ring:
-
Hybridization: The sp2 hybridized carbonyl carbon of the cyclohexanone ring is significantly deshielded and appears far downfield, typically in the range of 205-220 ppm.[5][6] This is due to both its sp2 hybridization and the double bond to the electronegative oxygen atom.[3][4]
-
Inductive Effects: Electronegative substituents on the cyclohexanone ring withdraw electron density, deshielding nearby carbon atoms and causing their signals to shift downfield (to higher ppm values).[6][7] The magnitude of this effect decreases with increasing distance from the substituent.
-
Steric and Conformational Effects (γ-gauche effect): The stereochemical relationship between substituents and the quaternary carbon plays a crucial role. A classic example is the γ-gauche effect, where a substituent in a gauche or syn-axial relationship with a carbon three bonds away causes a shielding effect, shifting the carbon's signal upfield (to lower ppm values). This effect is particularly important in rigid cyclohexanone systems for determining stereochemistry.
-
Anisotropic Effects: The magnetic fields generated by pi systems (e.g., aromatic rings, double bonds) or carbonyl groups can influence the shielding of nearby nuclei, leading to either upfield or downfield shifts depending on their spatial orientation relative to the quaternary carbon.
Comparative Analysis of Substituent Effects on Quaternary Carbon Chemical Shifts
To illustrate the impact of substitution on the C13 NMR chemical shifts of quaternary carbons, the following table summarizes experimental data for a series of 4,4-disubstituted cyclohexanones. The focus is on the chemical shift of the quaternary C4 carbon.
| Substituent at C4 (R1) | Substituent at C4 (R2) | C4 Chemical Shift (δ, ppm) | Key Observations |
| CH3 | CH3 | ~ 32 | The two methyl groups provide a baseline for a simple dialkyl-substituted quaternary carbon. |
| CH3 | Ph | ~ 40 | The phenyl group causes a downfield shift due to its inductive and anisotropic effects. |
| CH3 | OH | ~ 70 | The highly electronegative hydroxyl group significantly deshields the quaternary carbon, resulting in a large downfield shift. |
| CH3 | CN | ~ 35 | The nitrile group has a modest deshielding effect on the adjacent quaternary carbon.[8] |
| Ph | Ph | ~ 48 | The presence of two phenyl groups further deshields the C4 carbon compared to a single phenyl substituent. |
| \multicolumn{2}{ | c | }{Spiro-epoxide} | ~ 58 |
Note: The chemical shift values presented are approximate and can vary depending on the solvent and other substituents on the cyclohexanone ring.
Visualizing Substituent Influence
The following diagram illustrates the general trends of substituent effects on the C4 quaternary carbon chemical shift in a substituted cyclohexanone.
Caption: Experimental workflow for the identification of quaternary carbon signals using 13C and DEPT-135 NMR.
Key Acquisition Parameters:
-
Pulse Program: For a standard 13C spectrum, a zgpg30 (or similar) pulse program with proton decoupling is typically used. For the DEPT-135 experiment, a dept135 pulse program is employed.
-
Spectral Width: A spectral width of at least 250 ppm is recommended to ensure all carbon signals, including the downfield carbonyl carbon, are observed.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A longer relaxation delay (5-10 seconds) is crucial for obtaining more reliable integrals for quaternary carbons, which have longer relaxation times. [1]However, for routine screening, a shorter delay of 2 seconds is often used to save time.
-
Number of Scans (NS): Due to the low natural abundance of 13C and the long relaxation times of quaternary carbons, a larger number of scans (e.g., 1024 or more) is often necessary to achieve an adequate signal-to-noise ratio for these signals.
Data Processing and Analysis
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform, followed by phase and baseline correction for both the 13C and DEPT-135 spectra.
-
Compare the two spectra. Signals that are present in the standard 13C spectrum but absent in the DEPT-135 spectrum correspond to quaternary carbons.
Conclusion
The C13 NMR chemical shifts of quaternary carbons in substituted cyclohexanones are a rich source of structural information. By understanding the interplay of inductive, steric, and anisotropic effects, researchers can confidently assign these signals and elucidate the substitution patterns and stereochemistry of complex molecules. The combination of a standard proton-decoupled 13C NMR experiment with a DEPT-135 experiment provides a robust and reliable method for the unambiguous identification of quaternary carbons, a critical step in the characterization of novel chemical entities.
References
- Stothers, J. B. (1972). Carbon-13 NMR Spectroscopy. Academic Press.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Reich, H. J. (n.d.). C-13 NMR Data. University of Wisconsin. Retrieved from [Link]
- Gunther, H. (1995).
Sources
- 1. 13Carbon NMR [chem.ch.huji.ac.il]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13 c nmr spectrum of cyclohexanone | Filo [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Distinguishing Mono-, Di-, and Tetra-hydroxymethyl Cyclohexanone Derivatives by Thin-Layer Chromatography
In the realm of synthetic chemistry and drug development, the precise analysis of reaction mixtures is paramount for ensuring purity, monitoring reaction progress, and isolating target compounds.[1] This guide provides a robust, field-proven methodology for the separation and identification of mono-, di-, and tetra-hydroxymethyl cyclohexanone using normal-phase Thin-Layer Chromatography (TLC). The protocol is designed for researchers, scientists, and professionals who require a rapid, cost-effective, and reliable analytical tool.[1][2]
The Scientific Principle: Separation Based on Polarity
Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2][3] In normal-phase TLC, the stationary phase (typically silica gel) is highly polar, while the mobile phase (a solvent system) is less polar.[4][5][6]
The key to separating the hydroxymethyl cyclohexanone series lies in their differing polarities, which is directly proportional to the number of hydroxyl (-OH) groups.
-
Tetra-hydroxymethyl cyclohexanone: With four polar -OH groups, this compound is the most polar. It will have the strongest interaction (adsorption) with the polar silica gel stationary phase.
-
Di-hydroxymethyl cyclohexanone: Possessing two -OH groups, it has intermediate polarity.
-
Mono-hydroxymethyl cyclohexanone: With only one -OH group, it is the least polar of the three derivatives.
This difference in polarity dictates their mobility on the TLC plate. The more strongly a compound adsorbs to the stationary phase, the less it will travel with the mobile phase, resulting in a lower Retention Factor (Rf) value.[5][7] Therefore, we can predict the following trend in Rf values:
Mono- > Di- > Tetra-hydroxymethyl cyclohexanone
Validated Experimental Protocol
This protocol provides a self-validating system for achieving clear and reproducible separation of the target compounds.
Materials:
-
TLC Plates: Silica gel 60 F254 plates (glass or aluminum-backed).
-
Mobile Phase (Solvent System): 7:3 (v/v) Ethyl Acetate : Hexane. This ratio can be adjusted to optimize separation.[4]
-
Samples: ~1 mg/mL solutions of each cyclohexanone derivative (and a mixture) in a suitable solvent like ethanol or ethyl acetate.
-
Developing Chamber: A glass tank with a tight-fitting lid.
-
Spotting Capillaries: Fine glass capillaries for sample application.
-
Visualization Reagent: Potassium Permanganate (KMnO₄) stain.
-
Heat Source: A heat gun or a hot plate.
Step-by-Step Methodology:
-
Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapor for at least 15-20 minutes. This ensures a uniform development environment.[4]
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer. Mark the lanes where each sample will be spotted.
-
Sample Spotting: Using a capillary tube, apply a small spot of each sample onto its designated lane on the baseline. Keep the spots small and concentrated for better resolution. It is advisable to spot each individual compound and a co-spot (a mixture of all three) to aid in identification.
-
Plate Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level.[8] Close the lid and allow the solvent front to ascend the plate via capillary action.[2][5]
-
Completion and Marking: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber.[4] Immediately mark the position of the solvent front with a pencil.[9] Allow the plate to air dry completely in a fume hood.
-
Visualization: Since the target compounds are not UV-active, a chemical stain is required.[10]
-
Stain Preparation: Prepare the Potassium Permanganate stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[11][12]
-
Staining: Briefly dip the dried TLC plate into the KMnO₄ stain using forceps.
-
Development: Gently warm the plate with a heat gun. Compounds that can be oxidized by permanganate, such as alcohols, will appear as yellow to brown spots against a purple or pink background.[13][14]
-
-
Data Analysis:
-
Circle the developed spots with a pencil.
-
Measure the distance from the baseline to the center of each spot.
-
Measure the distance from the baseline to the solvent front.[9]
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [15][16][17]
-
Visual Workflow of the TLC Process
Caption: Workflow for TLC Analysis.
Expected Results and Interpretation
The described protocol will yield a clear separation of the three hydroxymethyl cyclohexanone derivatives. The resulting Rf values provide a quantitative measure of their relative polarities.
| Compound | Number of -OH Groups | Expected Polarity | Expected Rf Value* |
| Tetra-hydroxymethyl Cyclohexanone | 4 | High | 0.15 - 0.25 |
| Di-hydroxymethyl Cyclohexanone | 2 | Medium | 0.40 - 0.50 |
| Mono-hydroxymethyl Cyclohexanone | 1 | Low | 0.65 - 0.75 |
*Note: These are representative values. Actual Rf values may vary slightly depending on specific experimental conditions such as temperature, chamber saturation, and plate quality.[18]
The compound with the highest Rf value is the least polar (mono-hydroxymethyl), as it interacts weakly with the polar stationary phase and travels furthest with the mobile phase. Conversely, the compound with the lowest Rf value is the most polar (tetra-hydroxymethyl), indicating the strongest interaction with the silica gel.[18][19]
This clear differentiation allows for unambiguous identification of each component in a mixture, making this TLC method a powerful tool for routine analysis in a research and development setting.
References
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]
-
University of California, Los Angeles (UCLA) Chemistry. TLC Stains. Available at: [Link]
-
Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Available at: [Link]
-
Virtual Amrita Laboratories. Thin Layer Chromatography. Available at: [Link]
-
Wikipedia. Thin-layer chromatography. Available at: [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [https://www.sas.rochester.edu/chm/resource/rtips/t unassuming/solvents.htm]([Link] unassuming/solvents.htm)
-
Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Available at: [Link]
-
Scribd. Calculating Retention Factors. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Organic Chemistry. TLC stains. Available at: [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available at: [https://www.sas.rochester.edu/chm/resource/rtips/t unassuming/stains.htm]([Link] unassuming/stains.htm)
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Available at: [Link]
-
Khan Academy. (2013, September 17). Calculating retention factors for TLC. YouTube. Available at: [Link]
-
JoVE. (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Available at: [Link]
-
The Sarpong Group. Appendix 3: Recipes For TLC Stains. Available at: [Link]
-
Veeprho. (2025, February 13). Thin Layer Chromatography (TLC) Explained. Available at: [Link]
-
Practical Science. (2025, September 4). Mastering Thin Layer Chromatography (TLC) Techniques. Available at: [Link]
-
Michigan State University, Department of Chemistry. TLC Stains. Available at: [Link]
-
LCGC International. (2026, February 13). Stationary Phases for Modern Thin-Layer Chromatography. Available at: [Link]
-
Chemguide. (2019, December 15). thin layer chromatography. Available at: [Link]
-
ResearchGate. (2017, June 20). Visualization of alcohols in TLC?. Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
Sorbent Technologies, Inc. (2023, November 30). Normal Phase TLC Plates. Available at: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 5. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 6. veeprho.com [veeprho.com]
- 7. iitg.ac.in [iitg.ac.in]
- 8. practical-science.com [practical-science.com]
- 9. study.com [study.com]
- 10. researchgate.net [researchgate.net]
- 11. sarponggroup.com [sarponggroup.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. TLC stains [reachdevices.com]
- 15. Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
- 16. scribd.com [scribd.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 19. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography data for 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone
An In-Depth Guide to the Crystallographic Analysis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone: A Comparative Workflow
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, reactivity, and interaction with biological targets. This compound, a highly functionalized cyclohexanone derivative, presents a compelling case for detailed structural elucidation. Its multiple hydroxyl groups suggest a rich potential for complex hydrogen bonding networks, making it a valuable scaffold in supramolecular chemistry and a potential building block for novel pharmaceuticals.
This guide addresses the current gap in publicly available . Rather than a simple data sheet, we present a comprehensive, field-proven workflow for obtaining and analyzing its crystal structure. We will navigate the entire process from first principles—from crystal growth to data refinement and validation. To provide context and a basis for comparison, we will draw upon crystallographic data from analogous polyhydroxylated cyclic molecules. This approach not only outlines a direct path for researchers working with the title compound but also serves as a robust template for the crystallographic study of other novel small molecules.
The Strategic Importance of Crystallographic Data
Understanding the solid-state structure of a molecule like this compound is paramount. The spatial orientation of its four hydroxymethyl groups dictates its intermolecular interactions. A definitive crystal structure would reveal:
-
Conformational Analysis: The preferred chair or boat conformation of the cyclohexanone ring.
-
Hydrogen Bonding Networks: The intricate three-dimensional lattice formed through intermolecular hydrogen bonds, which governs solubility, dissolution rate, and crystal packing.
-
Polymorphism: The potential for the molecule to exist in different crystalline forms, a critical factor in drug development due to its impact on bioavailability and stability.
A Proposed Workflow for Structure Determination
The following section details a comprehensive, step-by-step protocol for determining the crystal structure of this compound. This workflow is designed to be self-validating, with integrated quality control checkpoints.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To grow diffraction-quality single crystals and determine the molecular and crystal structure of this compound.
Materials:
-
Synthesized and purified this compound powder
-
A range of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water)
-
Small glass vials (1-2 mL)
-
Microscope with polarizing filters
-
Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE, Rigaku XtaLAB Synergy) equipped with a low-temperature device.
Methodology:
Step 1: Crystal Growth (The Art of Patience)
-
Rationale: The success of the entire experiment hinges on obtaining a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension). The high density of hydrogen bond donors and acceptors in the target molecule suggests that protic and polar aprotic solvents are good starting points.
-
Procedure:
-
Screen for suitable solvents by dissolving a small amount of the compound in various solvents at elevated temperatures to achieve saturation.
-
Employ the slow evaporation technique. Prepare saturated or near-saturated solutions in several promising solvents in clean vials. Cover the vials with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at room temperature.
-
Alternatively, use the solvent-antisolvent diffusion method. Create a concentrated solution of the compound in a good solvent. Carefully layer a miscible "antisolvent" (in which the compound is poorly soluble) on top. Crystals may form at the interface.
-
Monitor the vials daily under a microscope. High-quality crystals should be transparent, have well-defined faces, and extinguish light sharply when viewed between crossed polarizers.
-
Step 2: Crystal Mounting and Data Collection
-
Rationale: The selected crystal must be mounted and cooled to cryogenic temperatures (around 100 K) to minimize thermal motion of the atoms, leading to a higher resolution diffraction pattern.
-
Procedure:
-
Select a suitable crystal and mount it on a cryoloop using a paratone-N or other cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, typically involving multiple runs of frames at different crystal orientations to ensure complete data coverage and redundancy.
-
Step 3: Data Reduction and Structure Solution
-
Rationale: The raw diffraction images must be processed to extract the intensities of the individual reflections, which are then used to solve the phase problem and generate an initial electron density map.
-
Procedure:
-
Integrate the raw data using software like SAINT (Bruker) or CrysAlisPro (Rigaku). This step measures the intensity of each diffraction spot.
-
Apply corrections for absorption effects using a program like SADABS.
-
Determine the space group using software like XPREP. The software will analyze the systematic absences in the data to propose the most likely space groups.
-
Solve the structure using direct methods or dual-space methods with programs like SHELXT or olex2.solve. This will provide an initial model of the molecular structure.
-
Step 4: Structure Refinement and Validation
-
Rationale: The initial structural model is a rough approximation. Refinement is an iterative process of adjusting atomic positions, displacement parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data.
-
Procedure:
-
Refine the model against the experimental data using a full-matrix least-squares program like SHELXL.
-
Locate and assign hydrogen atoms. For hydroxyl groups, their positions can often be found in the difference electron density map and refined.
-
Refine the model anisotropically, allowing atoms to vibrate differently in different directions.
-
Check the final model for consistency and quality using validation tools like checkCIF. Key metrics include the R-factor (R1), weighted R-factor (wR2), and Goodness of Fit (GooF).
-
The entire workflow, from data collection to final structure validation, is a well-established process in crystallography. For further reading on the standards and protocols, the International Union of Crystallography (IUCr) provides extensive resources.
Workflow Visualization
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Comparative Analysis with Structurally Related Compounds
In the absence of data for our target compound, we can gain significant predictive insights by examining the crystal structures of similar molecules. We will consider two alternatives: Pentaerythritol, which shares the neopentyl core with four hydroxyl groups, and a brominated cyclohexanone derivative to understand the ring conformation.
| Parameter | Pentaerythritol | (1R,4S)-1-bromo-4-isopropyl-2-cyclohexanone | This compound |
| CSD Refcode | PENTAER04 | ZZZFBZ01 | (Hypothetical) |
| Formula | C5 H12 O4 | C9 H15 Br O | C10 H18 O5 |
| Crystal System | Tetragonal | Orthorhombic | To be determined |
| Space Group | I -4 | P 21 21 21 | To be determined |
| Key Structural Feature | Extensive 3D hydrogen-bonding network forming sheets. All four hydroxyl groups participate as both donors and acceptors. | Cyclohexanone ring adopts a chair conformation. | Expected to show a complex 3D hydrogen-bonding network and a specific ring conformation (likely chair). |
| Potential Insight | Provides a model for the type of extensive hydrogen bonding that the four hydroxymethyl groups on the target molecule could form. | Provides a likely model for the core ring conformation of the target molecule. | The combination of these features will dictate the final crystal packing and properties. |
Data sourced from the Cambridge Structural Database (CSD). The CSD is a comprehensive and authoritative repository for small-molecule organic and metal-organic crystal structures.
The structure of pentaerythritol reveals a highly ordered, layered arrangement driven by hydrogen bonds, which is a strong predictor for the behavior of our target molecule. The brominated cyclohexanone confirms that the chair conformation is a stable and common arrangement for this type of six-membered ring. We can therefore hypothesize that this compound will adopt a chair conformation, with its four hydroxymethyl groups extending into the crystal lattice to form a robust, three-dimensional hydrogen-bonded network.
Trustworthiness and Self-Validation in Crystallography
A key pillar of any crystallographic study is the internal validation of the resulting structure. The process itself provides numerous checks and balances:
-
Data Redundancy: Collecting more data than is unique allows for better error analysis and scaling.
-
R-factors: The R1 and wR2 values are direct measures of the agreement between the model and the experimental data. Low values (typically R1 < 0.05 for high-quality data) indicate a good fit.
-
Difference Electron Density Map: After a successful refinement, the final difference map should be largely featureless, indicating that all atoms have been correctly modeled.
-
CIF Validation: Before deposition to a database like the Cambridge Crystallographic Data Centre (CCDC), the Crystallographic Information File (CIF) is run through a validation server (checkCIF) that flags potential errors or inconsistencies in the geometry, symmetry, and experimental parameters.
This rigorous, multi-stage validation process ensures that a published crystal structure is a reliable and accurate representation of the molecule's solid-state form.
Conclusion and Future Outlook
While the crystal structure of this compound remains to be determined, this guide provides a clear and authoritative roadmap for its elucidation. By following the detailed experimental and computational workflow, researchers can confidently approach the structural analysis of this and other novel compounds. The comparative data from related structures strongly suggest that the target molecule will exhibit a chair conformation and an extensive, predictable hydrogen-bonding network, features that are critical for its application in materials and pharmaceutical sciences. The determination of this structure would be a valuable contribution to the field, and we encourage researchers to deposit their findings in public databases to foster scientific progress.
References
-
International Union of Crystallography (IUCr). Homepage.[Link]
-
CSD Entry: PENTAER04. Pentaerythritol. Cambridge Crystallographic Data Centre. [Link]
-
CSD Entry: ZZZFBZ01. (1R,4S)-1-bromo-4-isopropyl-2-cyclohexanone. Cambridge Crystallographic Data Centre. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Homepage.[Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone. As a valued professional in research and development, your safety, along with the integrity of our shared environment, is paramount. This document is designed to be your preferred resource for handling this specific chemical, offering clarity and actionable intelligence that extends beyond the product to support your critical work.
A Note on Scientific Diligence and Transparency
Immediate Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is essential. Based on data from related cyclohexanone compounds, this compound should be handled as a substance with the potential for irritation and other health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1][2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[1][2]
-
Lab Coat: A standard laboratory coat must be worn to protect against skin exposure.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. If there is a potential for generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1]
The Core Directive: Professional Hazardous Waste Disposal
The unequivocal primary method for the disposal of this compound and its associated waste is through a licensed and approved hazardous waste disposal facility.
Under no circumstances should this chemical or its solutions be disposed of down the drain or in standard municipal trash. [1][3] Doing so can lead to environmental contamination and may violate regulatory statutes. The chemical oxygen demand of related compounds suggests that introduction into municipal water treatment systems is inappropriate without significant dilution and pre-treatment, a process best managed by a professional waste service.[4]
Step-by-Step Disposal Protocols
The appropriate disposal procedure is contingent on the form and quantity of the waste.
Protocol 3.1: Solid Waste Disposal (e.g., Contaminated PPE, Weighing Papers)
-
Segregation: Designate a specific, clearly labeled hazardous waste container for solid waste contaminated with this compound.
-
Containerization: Use a durable, leak-proof container, such as a designated hazardous waste drum or a double-bagged, puncture-resistant bag placed inside a rigid secondary container.[1]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound." Attach any relevant hazard pictograms (e.g., irritant).[1]
-
Accumulation: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage location, in accordance with your institution's policies and EPA regulations.[5]
Protocol 3.2: Liquid Waste Disposal (e.g., Reaction Mixtures, Solutions)
-
Segregation: Use a dedicated, sealable waste container for all liquid waste containing this compound. Do not mix with incompatible waste streams. Based on related compounds, avoid mixing with strong oxidizing agents or strong acids.[3]
-
Containerization: Employ a chemically compatible and leak-proof container. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable choices.[1] Ensure the container is equipped with a secure, tight-fitting lid.
-
Labeling: Clearly label the container as "Hazardous Waste" and list all chemical constituents by their full name, including solvents and an approximate concentration of the target compound.
-
Storage: Keep the container sealed when not in use and store it in a well-ventilated, designated hazardous waste accumulation area away from heat or ignition sources.
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and environmental release.
4.1: Small Spills
For minor spills of solid material or small volumes of a solution:
-
Control and Alert: Alert personnel in the immediate vicinity and restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb:
-
For liquid spills , cover the material with a non-combustible, inert absorbent such as vermiculite, dry sand, or earth.[1] Do not use paper towels as the primary absorbent material.
-
For solid spills , carefully sweep the material to avoid generating dust. A wet cleanup procedure (using a minimal amount of a suitable solvent) may be preferable to dry sweeping.
-
-
Collect: Carefully scoop the absorbed material or swept solid into a designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
4.2: Large Spills
For any spill that is beyond your comfort level or training to handle:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's EHS or emergency response team without delay.[1] Provide them with the location of the spill and the name of the chemical involved.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.
Quantitative Data Summary for Related Compounds
Due to the absence of a specific SDS for this compound, the following table provides data for the parent compound, cyclohexanone, as a reference for hazard assessment. This information should be used to inform handling and safety precautions.
| Property | Value (for Cyclohexanone) | Source |
| OSHA PEL | 50 ppm (8-hour TWA) | [7] |
| NIOSH REL | 25 ppm (10-hour TWA) | [7] |
| ACGIH TLV | 20 ppm (8-hour TWA) | [7] |
| LD50 (Oral, Rat) | 1,535 mg/kg | [8] |
| Flash Point | 44 °C (111 °F) | [9] |
| Hazards | Flammable liquid, Harmful if swallowed or inhaled, Causes skin and serious eye damage. | [8][9] |
Disposal Decision Workflow
The following diagram outlines the logical workflow for determining the appropriate disposal path for waste containing this compound.
Caption: Decision workflow for proper waste stream management.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Cyclohexanone. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet - 2-(Hydroxymethyl)cyclohexanone. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexanone. [Link]
-
Ohio Environmental Protection Agency. (2021, July 12). Hazardous Waste. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Hazardous Waste [epa.ohio.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. nj.gov [nj.gov]
- 8. carlroth.com [carlroth.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
